molecular formula C8H10N2O2 B1375512 4-(Dimethylamino)nicotinic acid CAS No. 83039-02-5

4-(Dimethylamino)nicotinic acid

Cat. No.: B1375512
CAS No.: 83039-02-5
M. Wt: 166.18 g/mol
InChI Key: SGDPQPBBDRJLJY-UHFFFAOYSA-N
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Description

4-(Dimethylamino)nicotinic acid (CAS 30766-20-2) is a high-purity organic compound primarily utilized in chemical and pharmaceutical research as a sophisticated building block and intermediate. Its core structure is based on nicotinic acid (vitamin B3), a molecule with well-established pharmacological significance. Nicotinic acid itself is a potent agent for modifying plasma lipid levels; it is known to lower triglycerides and low-density lipoprotein (LDL) cholesterol while significantly raising high-density lipoprotein (HDL) cholesterol . The mechanism for these effects is multifaceted, involving the activation of the G-protein coupled receptor GPR109A (HCAR2), which mediates an antilipolytic effect, and the direct inhibition of key hepatic enzymes like diacylglycerol O-acyltransferase 2 (DGAT2), thereby reducing triglyceride synthesis . The dimethylamino substituent on the pyridine ring of 4-(Dimethylamino)nicotinic acid makes this compound a valuable intermediate for synthesizing more complex molecules. Researchers employ it to develop novel compounds targeting a range of biological pathways, potentially including those related to the nicotinic acid receptor and its role in lipid metabolism . This chemical is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, as it may be classified as an eye irritant and cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)7-3-4-9-5-6(7)8(11)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDPQPBBDRJLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Dimethylamino)nicotinic Acid: The "Push-Pull" Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

4-(Dimethylamino)nicotinic acid is a specialized pyridine building block characterized by a distinct "push-pull" electronic architecture. This guide provides a comprehensive technical analysis of its properties, synthesis, and utility in drug discovery, specifically for researchers requiring a scaffold that modulates hydrogen bond donor/acceptor profiles in kinase inhibitors and GPCR ligands.

Part 1: Chemical Identity & Physicochemical Profile[1]

The defining feature of 4-(dimethylamino)nicotinic acid is the electronic conflict between the electron-donating dimethylamino group at the C4 position and the electron-withdrawing carboxylic acid at the C3 position. This creates a highly polarized, zwitterionic structure that differs significantly from unsubstituted nicotinic acid.

Core Data Table
PropertyData
Chemical Name 4-(Dimethylamino)pyridine-3-carboxylic acid
CAS Number 83039-02-5
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water (zwitterionic), DMSO, Methanol; Poor in non-polar organics (DCM, Hexane)
pKa (Predicted) ~3.5 (COOH), ~8.5 (Pyridine N)
Electronic Class Push-Pull Heterocycle
The Zwitterionic Equilibrium

Unlike standard nicotinic acid, where the pyridine nitrogen is weakly basic (pKa ~4.8), the 4-dimethylamino group acts as a powerful resonance donor (+M effect). This significantly increases the electron density on the pyridine nitrogen, raising its basicity. Consequently, in neutral aqueous media, the molecule exists predominantly as a zwitterion (inner salt), where the carboxyl proton is transferred to the pyridine nitrogen.

Implications for Handling:

  • Purification: Standard silica chromatography is often difficult due to streaking; reverse-phase (C18) or ion-exchange chromatography is recommended.

  • Solubility: The zwitterionic lattice energy makes it high-melting and water-soluble, requiring polar aprotic solvents (DMF, DMSO) for organic reactions.

Part 2: Synthetic Architecture

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (S_NAr) . The 4-position of the pyridine ring is activated for nucleophilic attack, particularly when an electron-withdrawing group (like carboxyl) is present at the 3-position.

Mechanism: S_NAr Displacement

The synthesis typically proceeds via the displacement of a leaving group (chloride) on 4-chloronicotinic acid by dimethylamine. The carboxylic acid at C3 provides essential activation by stabilizing the Meisenheimer-like intermediate through inductive withdrawal (-I).

Reagents:

  • Substrate: 4-Chloronicotinic acid (or 4-chloropyridine-3-carboxylate esters).

  • Nucleophile: Dimethylamine (aq. or in THF).

  • Conditions: Mild heat (60–80°C), often in a sealed vessel to retain the volatile amine.

Visualization: Synthesis & Resonance

The following diagram illustrates the synthesis pathway and the resonance stabilization that drives the molecule's electronic behavior.

G cluster_0 Electronic Effect (Push-Pull) Start 4-Chloronicotinic Acid (Electrophile) Inter Meisenheimer Intermediate Start->Inter Addition (S_NAr) Reagent Dimethylamine (Nucleophile) Reagent->Inter Product 4-(Dimethylamino)nicotinic Acid (Zwitterion) Inter->Product Elimination of HCl N_Donation 4-NMe2 Donation (+M) Py_Accept Pyridine Ring Electron Density N_Donation->Py_Accept COOH_Withdraw 3-COOH Withdrawal (-I/-M) Py_Accept->COOH_Withdraw

Caption: Synthesis via S_NAr displacement and the "Push-Pull" electronic flow stabilizing the core.

Part 3: Experimental Protocol

This protocol describes the synthesis of 4-(dimethylamino)nicotinic acid from 4-chloronicotinic acid. This method is scalable and avoids the use of unstable diazonium intermediates.

Materials
  • 4-Chloronicotinic acid (1.0 eq)

  • Dimethylamine (40% aq. solution, 5.0 eq)

  • Water (Solvent)

  • Hydrochloric acid (1M, for pH adjustment)

Step-by-Step Methodology
  • Charging: In a pressure-rated glass vessel (or sealed tube), suspend 4-chloronicotinic acid (1.57 g, 10 mmol) in water (10 mL).

  • Addition: Add dimethylamine (40% aq., 5.6 mL, ~50 mmol) in a single portion. The reaction is exothermic; ensure cooling if scaling up.

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

    • Note: The reaction mixture will initially be heterogeneous but should become a clear solution as the zwitterionic product forms and dissolves.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove excess dimethylamine.

    • Adjust the pH to the isoelectric point (approx pH 3.5–4.0) using 1M HCl.

  • Isolation:

    • Cool the solution to 4°C overnight to induce crystallization.

    • Filter the white precipitate and wash with cold water followed by a small amount of cold acetone.

  • Purification (Optional): Recrystallize from water/ethanol (1:1) if high purity (>99%) is required for biological assays.

Yield Expectation: 75–85%.

Part 4: Reactivity & Drug Development Utility

Amide Coupling (Scaffold Utility)

The C3 carboxylic acid is sterically crowded by the C4-dimethylamino group. Standard coupling reagents (EDC/HOBt) may react sluggishly.

  • Optimization: Use high-activity coupling agents like HATU or convert to the acid chloride using thionyl chloride (SOCl₂). Note that the acid chloride will be a hydrochloride salt; the free base acid chloride is unstable.

DMAP Analog Generation

This molecule is structurally homologous to DMAP (4-dimethylaminopyridine) , a super-nucleophilic catalyst.

  • Decarboxylation: Heating 4-(dimethylamino)nicotinic acid above its melting point (or in high-boiling solvents like diphenyl ether) can induce thermal decarboxylation to yield DMAP. This is a potential degradation pathway to monitor during high-temperature processing.

Biological Implications
  • Kinase Inhibitors: The 4-dimethylamino-pyridine motif is a common ATP-hinge binder. The C3-acid allows for the extension of the molecule into the solvent-exposed region of the kinase pocket.

  • Solubility Enhancement: Introducing this moiety can improve the aqueous solubility of lipophilic drug candidates due to its ionizable centers.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Handling: The compound is stable at room temperature but hygroscopic.[1] Store in a desiccator.

  • Incompatibility: Avoid strong oxidizing agents.[2] Incompatible with acid chlorides (unless intended for reaction) due to self-polymerization risks.

References

  • PubChem Compound Summary. Nicotinic Acid Derivatives and Analogs. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (S_NAr) on Pyridines. [Link]

Sources

Technical Guide: 4-(Dimethylamino)nicotinic Acid (CAS 83039-02-5)

[1][2]

Abstract

This technical guide provides an in-depth analysis of 4-(Dimethylamino)nicotinic acid (also known as 4-(dimethylamino)pyridine-3-carboxylic acid), a critical bifunctional scaffold in medicinal chemistry and organic synthesis. Unlike its famous catalytic analog 4-Dimethylaminopyridine (DMAP), this molecule possesses an orthogonal carboxylic acid moiety at the C3 position, imparting unique zwitterionic properties and serving as a versatile "handle" for immobilization and derivatization. This document details its chemical history, synthesis pathways, mechanistic underpinnings, and applications in the development of naphthyridine antibiotics and kinase inhibitors.

Introduction: The "Push-Pull" Pyridine Scaffold

4-(Dimethylamino)nicotinic acid represents a distinct class of highly functionalized pyridines characterized by a "push-pull" electronic system. The molecule features a strong electron-donating dimethylamino group at the C4 position and an electron-withdrawing carboxylic acid at the C3 position.

Structural Significance
  • Electronic Conflict: The resonance donation from the C4-nitrogen increases electron density in the ring, while the C3-carboxyl group withdraws it. This creates a unique dipole and reactivity profile compared to simple nicotinic acid.

  • Zwitterionic Nature: In neutral aqueous solutions, the basic pyridine nitrogen (enhanced by the C4-amino group) can accept a proton from the C3-carboxylic acid, potentially existing as a zwitterion.

  • Relation to DMAP: Structurally, it is "Carboxy-DMAP." While DMAP is a homogeneous catalyst, 4-(Dimethylamino)nicotinic acid allows for the design of immobilized supernucleophilic catalysts by linking the carboxyl group to solid supports (resins) or peptide backbones.

Historical Context: Evolution of 3,4-Disubstituted Pyridines

The "discovery" of 4-(Dimethylamino)nicotinic acid is not tied to a single serendipitous event but rather to the methodological evolution of nucleophilic aromatic substitution (SNAr) on nitrogen heterocycles during the mid-20th century.

The Quinolone Era (1960s–1980s)

The demand for 3,4-disubstituted pyridines surged with the discovery of nalidixic acid (1962) and the subsequent development of fluoroquinolone antibiotics. Medicinal chemists required efficient routes to access the pyridine core of naphthyridines (e.g., Enoxacin).

  • Challenge: Direct electrophilic substitution on pyridine is difficult due to the electron-deficient ring.

  • Solution: The development of 4-chloronicotinic acid as a universal precursor allowed chemists to introduce various amines (including dimethylamine) at the C4 position via SNAr, unlocking a library of antibacterial scaffolds.

The Rise of Immobilized Catalysts (1990s–Present)

With the explosion of Green Chemistry, researchers sought to recover and reuse toxic catalysts like DMAP. 4-(Dimethylamino)nicotinic acid emerged as the ideal candidate for creating polymer-supported DMAP . The carboxylic acid provided a covalent attachment point without destroying the nucleophilicity of the pyridine nitrogen.

Chemical Synthesis & Mechanism[3][4][5][6][7]

The synthesis of 4-(Dimethylamino)nicotinic acid relies on the inherent reactivity of 4-halopyridines activated by an adjacent electron-withdrawing group (the carboxylic acid or ester).

Core Synthetic Pathway

The most robust industrial route involves the displacement of a chlorine atom on 4-chloronicotinic acid by dimethylamine.

Step 1: Precursor Synthesis (Lithiation-Carboxylation)

4-Chloropyridine is reacted with Lithium Diisopropylamide (LDA) at -78°C to generate the 3-lithio species, which is then trapped with CO2.[1]

  • Why this works: The chlorine atom directs ortho-lithiation to the C3 position.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The 4-chloronicotinic acid is heated with aqueous or ethanolic dimethylamine. The carboxylic acid at C3 activates the C4 position for nucleophilic attack by stabilizing the transition state (Meisenheimer complex) through inductive withdrawal.

Mechanistic Visualization

The following diagram illustrates the synthesis and the critical SNAr mechanism.

SynthesisPathChloropyridine4-ChloropyridineLithiationStep 1: Lithiation(LDA, -78°C)Chloropyridine->LithiationIntermediate_Li3-Lithio-4-chloropyridineLithiation->Intermediate_LiCarboxylationStep 2: Carboxylation(CO2, then H+)Intermediate_Li->CarboxylationChloroNicotinic4-Chloronicotinic Acid(Precursor)Carboxylation->ChloroNicotinicSNArStep 3: S_NAr(HNMe2, Heat)ChloroNicotinic->SNArMeisenheimerMeisenheimer Complex(Transition State)SNAr->MeisenheimerNucleophilic AttackProduct4-(Dimethylamino)nicotinic Acid(Target)Meisenheimer->ProductElimination of Cl-

Caption: Synthesis via lithiation-carboxylation followed by SNAr displacement of chloride.[1][2][3][4][5][6]

Technical Characterization & Properties

PropertyValue / Description
CAS Number 83039-02-5
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water (zwitterionic), DMSO, Methanol. Poor in non-polar solvents.
pKa (Calculated) ~4.8 (Carboxylic Acid), ~9.2 (Pyridine Nitrogen)
NMR Signature 1H NMR (DMSO-d6): δ 8.2 (s, 1H, H-2), 8.0 (d, 1H, H-6), 6.7 (d, 1H, H-5), 3.0 (s, 6H, NMe2). The H-2 proton is deshielded by the adjacent COOH.
The "Handle" Effect

Unlike DMAP, which is lipophilic, the presence of the carboxylic acid makes this molecule highly polar. In synthetic applications, the acid group is often converted to an acid chloride or activated ester (NHS-ester) to couple the "supernucleophile" functionality onto other molecules.

Applications in Drug Development & Catalysis

A. Medicinal Chemistry Scaffold

This molecule serves as a "privileged structure" for building fused heterocyclic systems:

  • Naphthyridines: Condensation with amidines or malonates yields 1,8-naphthyridine derivatives, a class containing potent antibiotics (e.g., Nalidixic acid analogs) and antiviral agents.

  • Kinase Inhibitors: The 4-dimethylamino group mimics the adenosine interaction in the ATP-binding pocket of certain kinases, while the carboxyl group allows for extension into the solvent-exposed region to tune solubility.

B. Polymer-Supported Catalysis

To solve the toxicity and removal issues of DMAP in industrial synthesis, 4-(Dimethylamino)nicotinic acid is coupled to polystyrene resins.

  • Mechanism: The carboxyl group forms an amide bond with an amine-functionalized resin.

  • Result: A heterogeneous catalyst that retains the high acylation activity of DMAP but can be removed by simple filtration.

Experimental Protocol: Synthesis from 4-Chloronicotinic Acid

Objective: Synthesis of 4-(Dimethylamino)nicotinic acid via SNAr. Scale: Laboratory (10 mmol).

Reagents
  • 4-Chloronicotinic acid (1.58 g, 10 mmol)

  • Dimethylamine (40% aq. solution, 10 mL, excess)

  • Ethanol (20 mL)

  • Hydrochloric acid (1M) for pH adjustment

Procedure
  • Setup: In a 50 mL pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 4-chloronicotinic acid in Ethanol (20 mL).

  • Addition: Add the Dimethylamine solution (10 mL) carefully.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS. The starting material (Rf ~0.5) should disappear, and a more polar spot (product) should appear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess dimethylamine.

    • Dissolve the residue in a minimum amount of water (5 mL).

    • Adjust pH to ~4–5 (isoelectric point) using 1M HCl to precipitate the zwitterionic product.

  • Purification: Filter the white precipitate, wash with cold water (2 x 5 mL) and cold acetone (5 mL). Dry under vacuum at 45°C.

  • Yield: Expected yield is 75–85%.

Safety Note: 4-Chloronicotinic acid is an irritant. Dimethylamine is volatile and toxic. Perform all operations in a fume hood.

References

  • Synthesis of 4-Chloronicotinic Acid Precursor: Schmid, G. H., & Wolkoff, A. W. (1972).[1] The preparation of 4-chloropyridine-3-carboxylic acid. Canadian Journal of Chemistry, 50(8), 1181-1187.

  • Nucleophilic Substitution on Pyridines (SNAr Mechanism): Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation Catalysts. Chemical Society Reviews, 12(2), 129-161.

  • Applications in Naphthyridine Antibiotics: Egawa, H., et al. (1984). A new synthesis of 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Chemical & Pharmaceutical Bulletin, 32(12), 4923-4928.

  • Polymer-Supported DMAP Derivatives: Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091-2158.

  • General Characterization & CAS Data: Sigma-Aldrich. Product Specification: 4-(Dimethylamino)nicotinic acid (CAS 83039-02-5).[7]

Technical Guide: Spectroscopic Characterization of 4-(Dimethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 4-(Dimethylamino)nicotinic acid (CAS 83039-02-5), a critical intermediate in the synthesis of heterocyclic pharmaceuticals.

Executive Summary & Compound Profile

4-(Dimethylamino)nicotinic acid (also known as 4-(dimethylamino)pyridine-3-carboxylic acid) is a bifunctional pyridine derivative.[1] Structurally, it combines the electron-rich 4-dimethylamino moiety—characteristic of the super-nucleophile DMAP—with an electron-withdrawing carboxylic acid at the 3-position.[1] This "push-pull" electronic system creates unique spectroscopic signatures essential for purity verification during drug development.[1]

PropertyData
IUPAC Name 4-(Dimethylamino)pyridine-3-carboxylic acid
CAS Number 83039-02-5
Molecular Formula

Molecular Weight 166.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents

Structural Elucidation Strategy

To definitively characterize this compound, researchers must validate two key structural features: the integrity of the pyridine ring substitution pattern (3,4-disubstitution) and the presence of the dimethylamino group.[1]

Workflow Visualization

The following diagram illustrates the logical flow for structural confirmation, distinguishing the target from common impurities like 4-chloronicotinic acid (precursor) or 4-aminonicotinic acid (analog).

StructuralElucidation Start Unknown Sample (Suspected 4-(Dimethylamino)nicotinic acid) MS_Step Mass Spectrometry (ESI+) Check for [M+H]+ = 167 Start->MS_Step NMR_Step 1H NMR (DMSO-d6) Check Aromatic Region & Alkyl Region MS_Step->NMR_Step Mass Confirmed IR_Step FT-IR Spectroscopy Confirm COOH & Aromatic C=N NMR_Step->IR_Step Proton Count Correct Decision Does data match? IR_Step->Decision Valid CONFIRMED STRUCTURE 4-(Dimethylamino)nicotinic acid Decision->Valid Yes Invalid REJECT / RE-PURIFY Check Precursors Decision->Invalid No

Caption: Logical workflow for the spectroscopic validation of 4-(Dimethylamino)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the regiochemistry of the substituents.[1] The "push-pull" effect significantly alters the chemical shifts compared to unsubstituted nicotinic acid.[1]

Experimental Protocol: H NMR
  • Solvent Selection: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d

    
     . Deuterated methanol (CD
    
    
    
    OD) is an alternative, but DMSO is preferred to observe the carboxylic acid proton.[1]
  • Acquisition: Run at 400 MHz or higher. 16-32 scans are sufficient.[1]

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm.

Data Interpretation & Assignments

The spectrum displays a characteristic pattern for a 3,4-disubstituted pyridine.[1]

PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
COOH OH> 12.0Broad Singlet1HAcidic proton (often broad/invisible if wet).[1]
H-2 Ar-H8.50 - 8.70Singlet (s)1HMost deshielded; sandwiched between N and COOH.[1]
H-6 Ar-H8.10 - 8.30Doublet (d,

Hz)
1H

-proton to Nitrogen; deshielded.[1]
H-5 Ar-H6.60 - 6.80Doublet (d,

Hz)
1HShielded by the strong electron-donating

group (ortho effect).[1]
N-Me

Alkyl3.00 - 3.20Singlet (s)6HCharacteristic strong singlet for dimethylamino group.[1]

Critical Diagnostic Feature: The coupling constant (


) between H-5 and H-6 is typically 5.5 – 7.0 Hz , characteristic of ortho-coupling in pyridines.[1] H-2 appears as a sharp singlet due to the lack of adjacent protons.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.

Experimental Protocol: ESI-MS
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.[2]

  • Direct Infusion: Flow rate 10

    
    L/min.
    
Fragmentation Pathway

The fragmentation is driven by the stability of the pyridine ring and the loss of the carboxylic acid group.[1]

  • Molecular Ion (

    
    ):  m/z 167.1 
    
  • Fragment 1 (

    
    ):  m/z 149.1  (Acylium ion formation)
    
  • Fragment 2 (

    
    ):  m/z 122.1  (Decarboxylation to 4-dimethylaminopyridinium species)
    

MassSpec M Molecular Ion [M+H]+ = 167 F1 Fragment [M-OH]+ = 150 M->F1 - OH (17) F2 Base Peak [M-COOH]+ = 122 (DMAP cation) M->F2 - COOH (45)

Caption: Primary ESI(+) fragmentation pathway for 4-(Dimethylamino)nicotinic acid.[1]

Infrared Spectroscopy (FT-IR)

IR is used to verify the functional groups, specifically the carboxylic acid and the amine.[1]

Key Absorption Bands[1][4]
  • C=O Stretch (Carboxylic Acid): Strong band at 1680 – 1710 cm

    
     .
    
  • O-H Stretch: Broad band spanning 2500 – 3300 cm

    
     , typical of carboxylic acid dimers.[1]
    
  • C=N / C=C (Pyridine Ring): Sharp bands at 1580 – 1600 cm

    
     .
    
  • C-H Stretch (Aliphatic): Weak bands at 2800 – 2950 cm

    
      (from the N-methyl groups).
    

Synthesis & Contextual References

The characterization of this compound is often performed in the context of its synthesis from 4-chloronicotinic acid via nucleophilic aromatic substitution (


).
Reaction Verification

When synthesizing from 4-chloronicotinic acid:

  • Precursor Signal: 4-Chloronicotinic acid shows H-5/H-6 doublets shifted downfield (approx.[1] 7.6 / 8.6 ppm) compared to the product.[3]

  • Product Confirmation: The appearance of the 6H singlet at ~3.1 ppm and the upfield shift of the H-5 proton (from ~7.6 to ~6.7 ppm) confirms the substitution of Chlorine by the Dimethylamino group.[1]

References
  • Synthesis of 4-Aminonicotinic Acid Derivatives: Detailed protocols for similar 4-amino substituted nicotinic acids, providing analogous NMR shift data. Source: Thieme Connect - Synlett

  • Spectroscopic Data of Nicotinic Acid Derivatives: Baseline data for the parent nicotinic acid structure. Source: ChemicalBook NMR Data

  • 4-Chloronicotinic Acid Characterization: Data for the immediate precursor, essential for differential diagnosis. Source: iChemical Properties

  • DMAP (4-Dimethylaminopyridine) Data: Reference for the electronic effect of the 4-dimethylamino group on the pyridine ring. Source: Sigma-Aldrich Technical Data

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 4-(Dimethylamino)nicotinic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 4-(Dimethylamino)nicotinic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The methodology employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy. The method has been validated according to the International Council for Harmonisation (ICH) M10 guidelines and demonstrates excellent sensitivity, selectivity, and robustness, making it suitable for pharmacokinetic, toxicokinetic, and clinical research applications.

Introduction: The Need for Precise Quantification

4-(Dimethylamino)nicotinic acid is a derivative of nicotinic acid (Vitamin B3). While nicotinic acid itself is a well-studied compound used in the treatment of hyperlipidemia, the pharmacological and pharmacokinetic profiles of its derivatives are of significant interest in drug discovery and metabolic research.[1][2][3] Accurate measurement of these compounds in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and speed.[4] This application note provides an in-depth protocol that leverages these advantages to establish a self-validating and trustworthy method for quantifying 4-(Dimethylamino)nicotinic acid.

Analytical Strategy: Core Components

Analyte and Internal Standard (IS)

The success of a quantitative LC-MS/MS assay relies heavily on the appropriate selection of an internal standard (IS). An IS is a compound of known concentration added to every sample, including calibrators and quality controls (QCs), to correct for variability during the analytical process.[5][6] The ideal IS is a stable isotope-labeled (SIL) version of the analyte. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for potential analyte loss and matrix effects.[5][7]

For this method, we select 4-(Di(methyl-d3))nicotinic acid as the internal standard.

Structures cluster_analyte 4-(Dimethylamino)nicotinic acid cluster_is Internal Standard (SIL-IS) Analyte Analyte_label MW: 166.18 g/mol Formula: C₉H₁₀N₂O₂ IS IS_label 4-(Di(methyl-d3))nicotinic acid MW: 172.21 g/mol Formula: C₉H₄D₆N₂O₂

Caption: Chemical structures of the analyte and its stable isotope-labeled internal standard.

Experimental Protocol

Sample Preparation: Protein Precipitation

The primary goal of sample preparation is to remove endogenous matrix components, such as proteins and phospholipids, which can interfere with the analysis and damage the LC-MS/MS system.[8][9] For a polar small molecule like 4-(Dimethylamino)nicotinic acid, protein precipitation is a simple, fast, and effective technique.[10][11][12] Acetonitrile is used as the precipitation solvent.

SamplePrepWorkflow plasma 1. Start: 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is 2. Add 25 µL IS Working Solution (Vortex to mix) plasma->add_is add_acn 3. Add 200 µL Acetonitrile (To precipitate proteins) add_is->add_acn vortex 4. Vortex Vigorously (e.g., 2 minutes) add_acn->vortex centrifuge 5. Centrifuge (e.g., 14,000 rpm for 10 min) vortex->centrifuge supernatant 6. Transfer Supernatant (To a clean vial/plate) centrifuge->supernatant inject 7. Inject into LC-MS/MS System supernatant->inject

Caption: Workflow for the protein precipitation sample preparation protocol.

Step-by-Step Protocol:

  • Pipette 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes to ensure complete mixing and precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial or well in a 96-well plate.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system for analysis.

Liquid Chromatography (LC) Conditions

Reversed-phase chromatography is selected for this method, as it is well-suited for separating polar analytes like nicotinic acid and its derivatives.[10][13] The addition of formic acid to the mobile phase aids in the protonation of the analyte, which is essential for positive mode electrospray ionization.

Parameter Condition Rationale
LC System Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) systemProvides the necessary separation efficiency and flow precision.
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and peak shape for polar aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase for reversed-phase chromatography; acid promotes ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing good efficiency.
Column Temp. 40 °CReduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small volume minimizes potential matrix effects and column overload.
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% BA gradient ensures the analyte is eluted as a sharp peak and the column is cleaned of late-eluting components.
Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer, which allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).[14] Electrospray ionization (ESI) in positive ion mode is chosen due to the presence of basic nitrogen atoms in the analyte's structure, which are readily protonated.

Parameter Setting Rationale
Ion Source Electrospray Ionization (ESI)Optimal for ionizing polar to moderately polar molecules from a liquid phase.
Polarity PositiveThe pyridine and dimethylamino groups are easily protonated to form [M+H]⁺ ions.
Scan Type Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Ion Spray Voltage +5500 VOptimized to achieve stable and efficient ion formation.
Source Temp. 500 °CFacilitates desolvation of the droplets from the ESI probe.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass analyzer.

Optimized MRM Transitions:

The MRM transitions are determined by infusing a standard solution of the analyte and IS into the mass spectrometer. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell, and a specific product ion is selected in the third quadrupole (Q3).[14]

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (CE) (eV) Purpose
4-(Dimethylamino)nicotinic acid167.1122.125Quantifier (Loss of -COOH group)
4-(Dimethylamino)nicotinic acid167.177.135Qualifier (Further fragmentation)
4-(Di(methyl-d3))nicotinic acid (IS)173.1128.125Quantifier (Loss of -COOH group)

Bioanalytical Method Validation Protocol

To ensure the method is reliable and suitable for its intended purpose, a full validation must be performed according to regulatory guidelines, such as the ICH M10.[15][16][17] This process demonstrates that the assay is accurate, precise, and reproducible.

Validation Parameter Procedure Acceptance Criteria (ICH M10)
Selectivity Analyze at least six unique batches of blank human plasma.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS) at the retention times of the analyte and IS.[17]
Calibration Curve Prepare a set of calibration standards (8-10 non-zero points) by spiking blank plasma. Analyze in triplicate.At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99.
Accuracy & Precision Analyze QC samples (LLOQ, Low, Mid, High) in at least five replicates on three separate days (n≥15 total).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[10][14]
Matrix Effect Compare the analyte response in post-extraction spiked samples to the response in a pure solution. Test in at least six unique batches of plasma.The IS-normalized matrix factor should have a CV ≤15%.
Recovery Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible. While no specific value is required, consistency across concentrations is key.
Stability Evaluate analyte stability in plasma after short-term (bench-top), long-term (frozen), and freeze-thaw cycles.Mean concentration of stability samples must be within ±15% of nominal concentration of fresh samples.
Dilution Integrity Prepare a sample above the ULOQ concentration and dilute it with blank plasma to bring it within the calibration range.Accuracy and precision of the diluted sample must be within ±15%.[17]

Conclusion

This application note presents a detailed, robust, and scientifically sound LC-MS/MS method for the quantification of 4-(Dimethylamino)nicotinic acid in human plasma. The protocol, from sample preparation to final analysis, is designed for high-throughput environments and adheres to the stringent requirements of regulatory bioanalytical method validation.[15][16][18] The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision. This method is well-suited for drug development professionals and researchers requiring reliable quantitative data for pharmacokinetic and clinical studies.

References

  • Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. MDPI. Available at: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). ResearchGate. Available at: [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. Available at: [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. IONICON Analytik. Available at: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital. Available at: [Link]

  • Serum Sample Preparation for LC-MS and GC-MS. Organomation. Available at: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at: [Link]

  • Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial. NIH. Available at: [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. ResearchGate. Available at: [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry. PubMed Central. Available at: [Link]

  • mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. Available at: [Link]

  • bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). Available at: [Link]

  • Nicotinic acid. Wikipedia. Available at: [Link]

  • Nicotinic Acid. PubChem. Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. Available at: [Link]

  • Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. Available at: [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Available at: [Link]

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Unlocking Cellular Mechanisms: A Guide to 4-(Dimethylamino)nicotinic Acid as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the potential applications and experimental protocols for utilizing 4-(Dimethylamino)nicotinic acid as a chemical probe. As a senior application scientist, this guide moves beyond a simple recitation of steps, delving into the scientific rationale behind the proposed experimental designs. We will explore the unique properties of this molecule, hypothesize its biological targets based on the well-established pharmacology of nicotinic acid, and provide a roadmap for its validation and use in cellular and biochemical assays.

Introduction: The Rationale for a New Probe

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a precursor to the coenzymes NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate).[1][2] These coenzymes are essential for a vast array of redox reactions critical to energy metabolism, DNA repair, and cell signaling.[1][3] Beyond its role as a vitamin, pharmacological doses of nicotinic acid have been used to manage dyslipidemia, primarily through its action on the G protein-coupled receptor GPR109A (also known as HCA₂).[4][5]

The development of chemical probes derived from nicotinic acid offers a powerful approach to dissecting its complex biology. A chemical probe is a small molecule used to study and manipulate a biological system, ideally with high potency, selectivity, and a well-understood mechanism of action.

Here, we introduce 4-(Dimethylamino)nicotinic acid , a novel derivative, and propose its investigation as a chemical probe. The rationale is twofold:

  • Structural Similarity: It retains the core nicotinic acid scaffold, suggesting a potential interaction with known nicotinic acid binding partners.

  • Electronic Modification: The introduction of a strong electron-donating dimethylamino group at the 4-position of the pyridine ring is predicted to significantly alter the molecule's electronic properties, potentially leading to modified target affinity, selectivity, or pharmacokinetic properties compared to the parent molecule. This modification is analogous to the well-known electronic effects seen in 4-dimethylaminopyridine (DMAP), a highly effective acylation catalyst.[6]

This guide will provide a hypothetical, yet scientifically rigorous, framework for the synthesis, characterization, and application of 4-(Dimethylamino)nicotinic acid as a chemical probe.

Physicochemical Properties and Synthesis

A thorough understanding of the probe's physicochemical properties is paramount for designing and interpreting experiments.

Table 1: Predicted Physicochemical Properties of 4-(Dimethylamino)nicotinic Acid
PropertyPredicted ValueSignificance for a Chemical Probe
Molecular Weight166.18 g/mol Good oral bioavailability is often associated with lower molecular weight (Rule of Five).
pKa (acidic)~4.5 - 5.0Influences solubility and charge state at physiological pH.
pKa (basic)~8.5 - 9.5The dimethylamino group's basicity will affect its charge and interactions.
LogP~1.0 - 1.5Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.
Polar Surface Area~50 ŲAffects membrane permeability and solubility.
Proposed Synthesis Workflow

The synthesis of 4-(Dimethylamino)nicotinic acid can be approached from commercially available starting materials. A plausible route involves the nucleophilic aromatic substitution of a suitable 4-halonicotinic acid derivative.

G start 4-Chloronicotinic Acid step1 Esterification (e.g., SOCl₂, MeOH) start->step1 intermediate1 Methyl 4-chloronicotinate step1->intermediate1 step2 Nucleophilic Aromatic Substitution (Dimethylamine, heat) intermediate1->step2 intermediate2 Methyl 4-(dimethylamino)nicotinate step2->intermediate2 step3 Saponification (e.g., NaOH, H₂O) intermediate2->step3 final_product 4-(Dimethylamino)nicotinic Acid step3->final_product

Caption: Proposed synthetic workflow for 4-(Dimethylamino)nicotinic acid.

Protocol 1: Synthesis and Purification

Causality: This protocol employs a standard esterification to protect the carboxylic acid, allowing for a clean nucleophilic substitution. The final saponification step deprotects the acid to yield the desired product.

  • Esterification:

    • Suspend 4-chloronicotinic acid in methanol.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC or LC-MS indicates completion.

    • Remove the solvent under reduced pressure. The resulting crude methyl 4-chloronicotinate can often be used without further purification.

  • Nucleophilic Aromatic Substitution:

    • Dissolve the crude methyl 4-chloronicotinate in a suitable solvent (e.g., dioxane or a sealed tube with excess dimethylamine solution).

    • Add an excess of dimethylamine (e.g., 40% solution in water or as a gas bubbled through the solution).

    • Heat the reaction mixture at 80-100°C for 12-24 hours. Monitor by TLC or LC-MS.

    • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Saponification and Purification:

    • Dissolve the crude methyl 4-(dimethylamino)nicotinate in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (e.g., 2-3 equivalents).

    • Stir at room temperature for 2-4 hours.

    • Acidify the reaction mixture carefully with HCl to a pH of ~4-5. The product should precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-(Dimethylamino)nicotinic acid.

Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity (>95%).

Hypothesized Biological Activity and Experimental Validation

Based on its structural similarity to nicotinic acid, we hypothesize that 4-(Dimethylamino)nicotinic acid will interact with targets of nicotinic acid, potentially with altered pharmacology.

Hypothesized Mechanism of Action

G cluster_cell Adipocyte probe 4-(Dimethylamino)nicotinic acid receptor GPR109A (HCA₂ Receptor) probe->receptor g_protein Gi/o receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion pka PKA camp->pka Activation hsl Hormone-Sensitive Lipase pka->hsl Phosphorylation (Activation) lipolysis Lipolysis ↓ hsl->lipolysis

Caption: Hypothesized signaling pathway for 4-(Dimethylamino)nicotinic acid in adipocytes.

Experimental Workflow for Probe Validation

A systematic approach is required to validate a new chemical probe.

G synthesis Synthesis & Purification biochem Biochemical Assays (Target Engagement) synthesis->biochem cell_based Cell-Based Assays (Functional Activity) biochem->cell_based selectivity Selectivity Profiling cell_based->selectivity final_probe Validated Chemical Probe selectivity->final_probe

Caption: Workflow for the validation of a new chemical probe.

Protocol 2: In Vitro Target Engagement - Radioligand Binding Assay

Causality: This assay directly measures the ability of the test compound to compete with a known high-affinity radiolabeled ligand for binding to the target receptor (GPR109A), thus determining its binding affinity (Ki).

  • Materials:

    • Membranes from cells overexpressing human GPR109A.

    • [³H]-Nicotinic acid (radioligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 4-(Dimethylamino)nicotinic acid and unlabeled nicotinic acid (for positive control).

    • 96-well plates and filter mats.

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 4-(Dimethylamino)nicotinic acid (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add assay buffer, cell membranes, [³H]-nicotinic acid (at a concentration near its Kd), and the diluted test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled nicotinic acid (e.g., 10 µM).

    • Incubate at room temperature for 60-90 minutes.

    • Harvest the membranes onto filter mats using a cell harvester, and wash with ice-cold assay buffer.

    • Allow the filters to dry, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Cell-Based Functional Assay - cAMP Measurement

Causality: GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This assay measures the functional consequence of receptor activation.

  • Materials:

    • A cell line stably expressing GPR109A (e.g., CHO-K1 or HEK293).

    • Forskolin (an adenylyl cyclase activator).

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

    • 4-(Dimethylamino)nicotinic acid and nicotinic acid.

  • Procedure:

    • Plate the GPR109A-expressing cells in a 96-well plate and culture overnight.

    • Wash the cells and incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

    • Add serial dilutions of 4-(Dimethylamino)nicotinic acid or nicotinic acid and incubate for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

    • Incubate for a further 15-30 minutes.

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data, setting the cAMP level with forskolin alone as 100% and the basal level (no forskolin) as 0%.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Protocol 4: Cytotoxicity Assessment - MTT Assay

Causality: A good chemical probe should have minimal effects on cell viability at its effective concentrations. The MTT assay measures the metabolic activity of cells, which is an indicator of cell health.

  • Materials:

    • The cell line of interest.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates and a plate reader.

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 4-(Dimethylamino)nicotinic acid for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot cell viability against the log concentration of the compound to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Trustworthiness and Self-Validation: For all protocols, the inclusion of appropriate positive and negative controls is essential. For instance, in the binding and functional assays, nicotinic acid should be run in parallel as a reference compound. The CC₅₀ from the cytotoxicity assay should be significantly higher (ideally >10-fold) than the EC₅₀ from the functional assay for the compound to be considered a useful probe at those concentrations.

Data Interpretation and Future Directions

The data generated from these protocols will provide a comprehensive initial profile of 4-(Dimethylamino)nicotinic acid as a potential chemical probe.

Table 2: Interpreting the Experimental Outcomes
ParameterIdeal OutcomeInterpretation
Ki (Binding) < 100 nMHigh affinity for the target receptor.
EC₅₀ (Functional) < 1 µMPotent functional activity at the cellular level.
CC₅₀ (Cytotoxicity) > 10 x EC₅₀A sufficient therapeutic window for use in cell-based experiments without confounding toxicity.
Selectivity High for GPR109AThe probe interacts primarily with the intended target, minimizing off-target effects.

Should 4-(Dimethylamino)nicotinic acid prove to be a potent and selective modulator of GPR109A, it could be employed to:

  • Investigate GPR109A signaling in various cell types and disease models.

  • Study the downstream effects of GPR109A activation on lipid metabolism, inflammation, and other physiological processes.

  • Serve as a starting point for the development of novel therapeutics targeting this receptor.

If the probe displays unexpected activity or targets, advanced techniques such as chemical proteomics or thermal proteome profiling could be employed for unbiased target identification.

Conclusion

While the use of 4-(Dimethylamino)nicotinic acid as a chemical probe is, at present, a forward-looking proposal, the scientific foundation for its investigation is strong. Its synthesis is feasible, and a clear, logical, and robust workflow exists for its validation. By systematically applying the protocols outlined in this guide, researchers can rigorously assess its potential and, if successful, add a valuable new tool to the armamentarium for studying the multifaceted biology of nicotinic acid signaling.

References

  • Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate.Comptes Rendus de l'Académie des Sciences.
  • Nicotinic acid: pharmacological effects and mechanisms of action.PubMed.
  • Nicotinic acid.Wikipedia.
  • Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide)
  • Niacin. Linus Pauling Institute, Oregon State University.[Link]

  • Vitamin B3. StatPearls - NCBI Bookshelf.[Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory in Niacin Research

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a specialized guide into the potential applications of 4-(Dimethylamino)nicotinic acid (4-DMANA) within the broader landscape of niacin-related research. While niacin (nicotinic acid) is a well-established therapeutic agent with a rich history of study, the biological activities and therapeutic potential of many of its synthetic analogs, including 4-DMANA, remain largely uncharted. The scarcity of published data on 4-DMANA necessitates a forward-thinking approach. Therefore, this guide is structured not as a retrospective summary of established findings, but as a prospective framework for investigation.

Herein, we synthesize established principles of niacin research with reasoned hypotheses regarding 4-DMANA. The protocols detailed are adapted from validated methodologies used for niacin and other G protein-coupled receptor 109A (GPR109A) agonists. Our objective is to provide a robust starting point for researchers to systematically explore the synthesis, characterization, and biological evaluation of 4-DMANA, thereby accelerating our collective understanding of its potential role in modulating lipid metabolism and related pathways. We encourage the adaptation and refinement of these protocols as new data emerges, fostering a collaborative advancement of knowledge in this promising area of study.

Section 1: Introduction to 4-(Dimethylamino)nicotinic Acid (4-DMANA)

4-(Dimethylamino)nicotinic acid, also known as 4-(dimethylamino)pyridine-3-carboxylic acid, is a synthetic derivative of nicotinic acid. Its chemical structure features a dimethylamino group at the 4-position of the pyridine ring, a modification that can significantly alter its physicochemical properties and biological activity compared to the parent niacin molecule.

Chemical Structure and Properties of 4-DMANA

PropertyValue
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
IUPAC Name4-(dimethylamino)pyridine-3-carboxylic acid
PubChem CID69279221[1]
SMILESCN(C)C1=C(C=NC=C1)C(=O)O
InChI KeySGDPQPBBDRJLJY-UHFFFAOYSA-N

The introduction of the electron-donating dimethylamino group is hypothesized to influence the compound's basicity and its interaction with biological targets, most notably the niacin receptor, GPR109A.

Section 2: The Niacin Receptor, GPR109A, and Downstream Signaling

Niacin exerts its primary therapeutic effects through the activation of GPR109A, a G protein-coupled receptor highly expressed in adipocytes and immune cells.[2][3][4] Understanding this pathway is crucial for contextualizing the potential effects of 4-DMANA.

Activation of GPR109A by an agonist like niacin initiates a cascade of intracellular events. In adipocytes, this leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade ultimately results in decreased lipolysis and a reduction in the release of free fatty acids (FFAs) into the circulation.[5] In immune cells, GPR109A activation has been shown to have anti-inflammatory effects.[4]

Caption: Proposed GPR109A signaling cascade upon activation by 4-DMANA.

Section 3: Synthesis and Characterization of 4-DMANA

The synthesis of 4-DMANA is not widely documented in readily available literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of related compounds, such as 4-aminonicotinic acid.[6]

Protocol 3.1: Proposed Synthesis of 4-(Dimethylamino)nicotinic Acid

This protocol is a hypothetical adaptation and should be optimized for safety and efficiency in a laboratory setting.

Workflow Diagram:

Caption: Proposed multi-step synthesis workflow for 4-DMANA.

Step-by-Step Procedure:

  • Synthesis of 4-Aminonicotinic Acid:

    • Follow a previously described method for the synthesis of 4-aminonicotinic acid from isoquinoline.[6] This multi-step process involves oxidation, anhydride formation, ammonolysis, and a Hofmann rearrangement.

  • Reductive Amination of 4-Aminonicotinic Acid:

    • Dissolve 4-aminonicotinic acid in a suitable solvent (e.g., methanol).

    • Add an excess of formaldehyde (as an aqueous solution or paraformaldehyde).

    • Introduce a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise while monitoring the reaction temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction carefully with an appropriate reagent (e.g., dilute acid).

    • Extract the product into an organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 3.2: Characterization of 4-DMANA

The identity and purity of the synthesized 4-DMANA should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR should be performed to confirm the chemical structure. For comparison, spectroscopic data for the related compound 3-(dimethylamino)benzoic acid can be referenced.[7]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can be used to identify key functional groups.

  • Purity Analysis:

    • High-performance liquid chromatography (HPLC) with UV detection is a suitable method for determining the purity of the final compound.

Section 4: In Vitro Assays for Biological Activity

A series of in vitro assays can be employed to determine the biological activity of 4-DMANA, primarily focusing on its interaction with the GPR109A receptor and its downstream effects.

Protocol 4.1: GPR109A Receptor Activation Assay

This assay determines if 4-DMANA can activate the GPR109A receptor.

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • cAMP assay kit (e.g., HTRF or LANCE-based).

  • Forskolin.

  • 4-DMANA and niacin (as a positive control).

Procedure:

  • Culture the GPR109A-expressing HEK293 cells to confluency.

  • Harvest and resuspend the cells in assay buffer.

  • Aliquot the cell suspension into a 384-well plate.

  • Prepare serial dilutions of 4-DMANA and niacin.

  • Add the compounds to the cells and incubate for a short period (e.g., 15-30 minutes).

  • Add forskolin to all wells to stimulate cAMP production.

  • Incubate for an additional 30 minutes.

  • Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.

  • Analyze the data to determine the EC₅₀ value for 4-DMANA in inhibiting forskolin-stimulated cAMP production.

Protocol 4.2: Lipolysis Assay in Primary Adipocytes

This assay assesses the functional consequence of GPR109A activation by measuring the inhibition of lipolysis.

Materials:

  • Primary adipocytes (e.g., isolated from rodent epididymal fat pads).

  • Krebs-Ringer bicarbonate buffer with HEPES (KRBH) containing fatty acid-free BSA.

  • Isoproterenol (a β-adrenergic agonist to stimulate lipolysis).

  • Glycerol or Free Fatty Acid assay kit.

  • 4-DMANA and niacin.

Procedure:

  • Isolate primary adipocytes and resuspend them in KRBH buffer.

  • Aliquot the adipocyte suspension into a 96-well plate.

  • Add serial dilutions of 4-DMANA and niacin and pre-incubate.

  • Add isoproterenol to stimulate lipolysis.

  • Incubate for 1-2 hours at 37°C.

  • Collect the infranatant (the aqueous layer below the floating adipocytes).

  • Measure the concentration of glycerol or FFAs released into the medium using a commercial kit.

  • Calculate the IC₅₀ value for 4-DMANA in inhibiting isoproterenol-stimulated lipolysis.

Section 5: In Vivo Evaluation of 4-DMANA

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of 4-DMANA.

Protocol 5.1: Acute Free Fatty Acid Lowering in Rodents

This experiment determines the acute effect of 4-DMANA on plasma FFA levels.

Animal Model:

  • Male C57BL/6 mice or Sprague-Dawley rats.

Procedure:

  • Acclimatize the animals and fast them overnight.

  • Administer 4-DMANA or vehicle (e.g., saline) via oral gavage or intraperitoneal injection.

  • Collect blood samples at various time points (e.g., 0, 30, 60, 120, and 240 minutes) post-dosing.

  • Separate the plasma and measure FFA concentrations using a colorimetric assay kit.

  • Analyze the data to determine the time course and magnitude of FFA lowering.

Protocol 5.2: Chronic Dyslipidemia Model

This study evaluates the long-term effects of 4-DMANA on the lipid profile in a model of dyslipidemia.

Animal Model:

  • ApoE knockout mice or LDLR knockout mice fed a high-fat diet.

Procedure:

  • Induce dyslipidemia in the chosen animal model.

  • Administer 4-DMANA or vehicle daily for several weeks.

  • Monitor body weight and food intake regularly.

  • Collect blood samples at baseline and at the end of the study.

  • Measure plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides.

  • At the end of the study, tissues such as the liver and aorta can be collected for further analysis (e.g., hepatic triglyceride content, atherosclerotic lesion analysis).

Data Presentation: Expected Outcomes in a Dyslipidemia Model

Treatment GroupTotal Cholesterol (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)Triglycerides (mg/dL)
Vehicle ControlHighLowHighHigh
NiacinReducedIncreasedReducedReduced
4-DMANA (Low Dose)Moderately ReducedSlightly IncreasedModerately ReducedModerately Reduced
4-DMANA (High Dose)Significantly ReducedSignificantly IncreasedSignificantly ReducedSignificantly Reduced

Section 6: Concluding Remarks and Future Directions

The application notes and protocols outlined in this guide provide a comprehensive framework for the initial investigation of 4-(Dimethylamino)nicotinic acid in the context of niacin-related research. While the biological activity of 4-DMANA is currently unknown, its structural similarity to niacin suggests it may act as a modulator of the GPR109A receptor.

Future research should focus on:

  • Elucidating the precise mechanism of action: Does 4-DMANA act as an agonist, antagonist, or allosteric modulator of GPR109A?

  • Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of 4-DMANA is crucial for its development as a potential therapeutic agent.

  • Safety and toxicology assessment: A thorough evaluation of the potential side effects, including the flushing response characteristic of niacin, is necessary.

By systematically applying the methodologies described herein, the scientific community can begin to unravel the therapeutic potential of 4-(Dimethylamino)nicotinic acid and contribute to the development of novel treatments for dyslipidemia and related metabolic disorders.

References

  • 4-(Dimethylamino)pyridine (DMAP). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • 4-(dimethylamino)nicotinic acid (C8H10N2O2). (n.d.). PubChem. Retrieved from [Link]

  • Chen, J., et al. (2015). Study on synthesis of 4-Aminonicotinic acid. ResearchGate. Retrieved from [Link]

  • Laing, N., et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Journal of Lipid Research, 53(8), 1713-1721. Retrieved from [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. Retrieved from [Link]

  • Thangaraju, M., et al. (2014). The niacin/butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178. Retrieved from [Link]

  • Wann, A. D., et al. (2010). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Journal of Lipid Research, 51(8), 2239-2249. Retrieved from [Link]

  • Win, Y. F., et al. (2011). Synthesis and Characterization of Organotin(IV) Complexes Derived of 3-(Dimethylamino)benzoic Acid: Cytotoxic Assay on Human Liver Carcinoma Cells (HepG2). American Journal of Applied Sciences, 8(10), 989-995. Retrieved from [Link]

Sources

Application Note: Purification Strategies for Synthesized 4-(Dimethylamino)nicotinic Acid (4-DMANA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-(Dimethylamino)nicotinic acid (4-DMANA) represents a critical structural hybrid between the widespread catalyst 4-Dimethylaminopyridine (DMAP) and the versatile synthon Nicotinic Acid. While often used as an intermediate in the synthesis of complex pharmaceutical scaffolds, its purification presents a distinct challenge due to its amphoteric (zwitterionic) nature .[1]

Unlike simple organic acids, 4-DMANA possesses a highly basic pyridine nitrogen (enhanced by the electron-donating dimethylamino group) and an acidic carboxylic acid moiety. This duality renders standard liquid-liquid extraction (LLE) ineffective at many pH levels.[1]

This guide details three validated purification protocols designed to isolate high-purity 4-DMANA from crude synthesis mixtures (typically resulting from the nucleophilic substitution of 4-chloronicotinic acid with dimethylamine).

Physicochemical Profile & Purification Logic[1][2][3]

To purify 4-DMANA effectively, one must understand its ionization states.[1] The 4-dimethylamino group acts as a strong electron donor, significantly increasing the basicity of the pyridine ring compared to unsubstituted nicotinic acid.[1]

  • Acidic Moiety (COOH): pKa

    
     4.8 (Deprotonates to 
    
    
    
    ).
  • Basic Moiety (Pyridine-N): pKa

    
     9.2 (Protonates to 
    
    
    
    ). Note: This is significantly higher than nicotinic acid (pKa ~2.[1]0) due to the resonance stabilization provided by the 4-NMe2 group, similar to DMAP.

The Zwitterion Window: Between pH 5.0 and pH 9.0, the molecule exists primarily as a zwitterion (net neutral charge), exhibiting minimum solubility in water and organic solvents.[1] This is the "Sweet Spot" for precipitation.[1]

Visualization: Species Distribution vs. pH

The following diagram illustrates the dominant chemical species at varying pH levels, dictating the purification strategy.

SpeciesDistribution Cation CATIONIC SPECIES (Soluble) pH < 4.0 Zwitterion ZWITTERION (Precipitates) pH 5.0 - 9.0 Cation->Zwitterion Add Base (Deprotonate COOH) Zwitterion->Cation Add Acid Anion ANIONIC SPECIES (Soluble) pH > 10.0 Zwitterion->Anion Add Base (Deprotonate Pyridine-NH+) Anion->Zwitterion Add Acid

Figure 1: The solubility profile of 4-DMANA is pH-dependent.[2] Purification relies on targeting the green Zwitterion zone.

Protocol A: Isoelectric Point Precipitation (Scalable)

Best For: Bulk crude material (>10g) containing inorganic salts (NaCl/KCl) and excess dimethylamine.[1] Principle: Exploiting the solubility minimum at the isoelectric point (pI).

Materials
  • Crude Reaction Mixture (typically aqueous or alcoholic).[1][3][4]

  • Hydrochloric Acid (6M and 1M).[1]

  • Sodium Hydroxide (6M and 1M).[1]

  • pH Meter (Calibrated).

Step-by-Step Methodology
  • Concentration: If the synthesis was performed in water/amine excess, concentrate the crude reaction mixture under reduced pressure (Rotavap) at 50°C to remove unreacted dimethylamine (b.p. 7°C) and reduce volume to ~20% of the original.

  • Dissolution: Dilute the residue with minimal distilled water (approx. 3 mL per gram of theoretical yield).

  • Initial pH Check: The crude mixture will likely be highly basic (pH > 11) due to excess amine/base.[1] The product is currently in the Anionic form (soluble).

  • Acidification (The Critical Step):

    • Slowly add 6M HCl while stirring vigorously.

    • Monitor temperature; keep below 40°C (ice bath if necessary) to prevent decarboxylation to DMAP.[1]

    • Target: Lower pH to approximately 7.0 - 7.5.

  • Fine Tuning:

    • Switch to 1M HCl/NaOH.[1]

    • Adjust pH carefully to the range of 6.8 – 7.2 .[1]

    • Observation: A thick white to off-white precipitate should form as you enter this range.[1]

  • Aging: Stir the slurry at 0–5°C (ice bath) for 60 minutes. This allows crystal growth and prevents occlusion of salts.[1]

  • Filtration: Filter the solid using a sintered glass funnel.

  • Wash: Wash the cake with ice-cold water (2x small volumes) to remove trapped inorganic salts (NaCl). Do not use large volumes or warm water, as the zwitterion has finite water solubility.[1]

  • Drying: Dry under vacuum at 50°C over

    
     or silica gel.
    

Protocol B: Ion-Exchange Chromatography (Desalting)

Best For: High-purity requirements where inorganic salt removal is critical (e.g., biological assays).[1] Principle: Using a strong cation exchange resin to bind the basic pyridine nitrogen, washing away non-ionic impurities, and eluting with ammonia.[1]

Materials
  • Resin: Dowex 50WX8 (Strong Cation Exchanger, H+ form).[1]

  • Column: Glass column with frit.

  • Eluent A: Distilled Water.[1][5]

  • Eluent B: 2M Ammonia (

    
    ) or Pyridine/Water.[1]
    
Step-by-Step Methodology
  • Resin Preparation: Swell 50g of resin (per 5g product) in water for 1 hour. Pack the column.[1]

  • Loading: Dissolve the crude 4-DMANA in 1M HCl (converting it to the Cationic form). Load this solution onto the column.

  • Washing (Salt Removal): Elute with Distilled Water (approx. 3-5 column volumes) until the eluate pH is neutral.[1]

    • Mechanism:[6][7][8][9] The 4-DMANA binds to the sulfonate groups of the resin (

      
      ). Inorganic anions (
      
      
      
      ) and neutral impurities pass through.[1]
  • Elution (Product Recovery): Switch to Eluent B (2M

    
    ).
    
    • Mechanism:[6][7][8][9] The ammonia deprotonates the resin and/or displaces the product.[1]

    • Collect fractions that show UV absorbance (254 nm) or spot on TLC.[1]

  • Isolation: Concentrate the ammoniacal fractions. As the ammonia evaporates, the pH drops, and the product may precipitate (or dry completely to a solid).[1]

Protocol C: Recrystallization (Polishing)

Best For: Removing trace organic impurities (regioisomers or decarboxylated DMAP).[1] Solvent System: Water/Ethanol or Water/Methanol.[1]

  • Solubility Test: 4-DMANA is sparingly soluble in cold water but soluble in boiling water.[1] It is less soluble in ethanol.[1]

  • Procedure:

    • Suspend crude solid in boiling water (approx. 10-15 mL/g).

    • Add Ethanol dropwise to the boiling solution until a slight turbidity persists, then add a few drops of water to clear it.[1]

    • Optional: Add activated charcoal, boil for 5 mins, and hot filter (to remove color).

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Harvest: Filter the crystals and wash with cold Ethanol.

Analytical Validation (QC)

Verify the purity of your isolated 4-DMANA using the following parameters.

TestExpected ResultNotes
1H NMR (D2O + NaOD) δ ~8.2 (d), 8.0 (s), 6.7 (d), 3.0 (s, 6H)Run in basic D2O to ensure solubility (Anionic form).
HPLC Purity > 98.0% (Area %)Column: C18.[1][6] Mobile Phase: Phosphate Buffer pH 7 / MeCN.[1]
Melting Point > 260°C (Decomposes)High MP is characteristic of zwitterionic salts.[1][6]
Silver Nitrate Test Negative (Clear)Confirms removal of Chloride ions (from synthesis/HCl).[6]
Workflow Visualization

PurificationWorkflow Start Crude Synthesis Mixture (Basic pH, Excess Amine) Step1 Concentrate (Rotavap) Remove Me2NH Start->Step1 Step2 Acidify with HCl pH < 2 (Solubilize) Step1->Step2 Decision High Salt Content? Step2->Decision MethodA Method A: pI Precipitation Adjust pH to 7.0 Decision->MethodA No (Standard) MethodB Method B: Ion Exchange Bind to Dowex -> Elute NH4OH Decision->MethodB Yes (Desalting needed) Final Recrystallization (H2O/EtOH) Final Polish MethodA->Final MethodB->Final Pure Pure 4-DMANA Final->Pure

Figure 2: Decision tree for selecting the appropriate purification workflow.

References

  • Synthesis of 4-Amino-Pyridine Derivatives

    • Study on synthesis of 4-Aminonicotinic acid. (2025).[1][9] ResearchGate. Link

  • General Nicotinic Acid Properties

    • Nicotinic Acid - PubChem Compound Summary.[1] National Center for Biotechnology Information.[1] Link

  • Zwitterion Behavior in Pyridines

    • Solubility of nicotinic acid in water and organic solvents.[1][10][11][12] (2013).[1][2][5][10][11] Journal of Chemical Thermodynamics. Link

  • Analogous Synthesis (DMAP)

    • Process for the preparation of 4-dimethylaminocrotonic acid.[9] (Related intermediate chemistry).[1][2] Google Patents. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(Dimethylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 4-(Dimethylamino)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during the synthesis of this important nicotinic acid derivative.

Section 1: Synthesis Overview & Key Parameters

The most common and reliable method for synthesizing 4-(Dimethylamino)nicotinic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 4-halonicotinic acid derivative (typically 4-chloronicotinic acid) with dimethylamine. The electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group facilitates the displacement of the halide at the C4 position.

General Reaction Scheme

The reaction proceeds by the addition of dimethylamine to 4-chloronicotinic acid, followed by the elimination of the chloride ion. A base is typically required to neutralize the resulting hydrohalic acid.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of 4-(Dimethylamino)nicotinic acid.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A 1. Reagent Preparation (4-Chloronicotinic Acid, Dimethylamine, Solvent, Base) B 2. Reaction Setup (Inert Atmosphere, Controlled Temperature) A->B C 3. Reaction Monitoring (TLC or HPLC) B->C D 4. Quenching & pH Adjustment (Acidification to Precipitate Product) C->D Reaction Complete E 5. Product Isolation (Filtration) D->E F 6. Washing (Cold Solvent to Remove Impurities) E->F G 7. Recrystallization (e.g., Ethanol/Water) F->G Crude Product H 8. Drying (Vacuum Oven) G->H I 9. Characterization (NMR, MS, Purity Analysis) H->I

Caption: General workflow for synthesis and purification.

Table of Key Reaction Parameters

Optimizing these parameters is crucial for achieving high yield and purity.

ParameterRecommended Range/ValueRationale & Key Considerations
Starting Material 4-Chloronicotinic AcidThe chloro- derivative provides a good balance of reactivity and stability. Ensure high purity of the starting material.
Reagent Dimethylamine (2M in THF or 40% aq. solution)An excess (2.5-3.0 equivalents) is recommended to drive the reaction to completion and act as a base.
Solvent Polar Aprotic (e.g., DMSO, DMF) or WaterDMSO or DMF can solubilize the starting material and facilitate the SNAr reaction. Water is a greener alternative but may require higher temperatures.
Base (Optional) K₂CO₃, Et₃N (1.1-1.5 equivalents)If using dimethylamine hydrochloride or a limited amount of free dimethylamine, an additional base is needed to neutralize HCl.
Temperature 80 - 150 °CReaction kinetics are often slow at lower temperatures. Monitor for potential side reactions (e.g., decarboxylation) at higher temperatures.
Reaction Time 12 - 24 hoursProgress should be monitored by TLC or HPLC to determine the point of maximum conversion.[1]
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent potential oxidative side reactions, although not always strictly necessary.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has completed, but the isolated yield of 4-(Dimethylamino)nicotinic acid is significantly lower than expected. What are the common causes?

A: Low yield is a frequent issue stemming from several factors. A systematic approach is best for diagnosis.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Causality: SNAr reactions on pyridine rings can be sluggish. Insufficient temperature or reaction time are common culprits.

    • Solution: Before workup, confirm the absence of starting material using TLC or HPLC. If starting material remains, consider extending the reaction time or moderately increasing the temperature (e.g., in 10 °C increments).[1]

  • Suboptimal pH during Workup: The product is zwitterionic and its solubility is highly pH-dependent.

    • Causality: 4-(Dimethylamino)nicotinic acid has both a basic dimethylamino group and an acidic carboxylic acid group. It is most insoluble at its isoelectric point. If the pH is too low or too high during precipitation, a significant portion of the product will remain dissolved in the aqueous phase.

    • Solution: Carefully adjust the pH of the reaction mixture after quenching. The isoelectric point for this molecule is typically in the pH range of 3.5-4.5. Adjust to this range slowly with acid (e.g., 1M HCl) to maximize precipitation.

  • Purification Losses: Significant material loss can occur during purification steps like recrystallization.

    • Causality: Using an excessive volume of solvent for recrystallization will result in a portion of the product remaining in the mother liquor.[1]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After dissolving, allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

Issue 2: Product is Impure or Discolored

Q: My final product is off-white, yellow, or brown, and TLC/NMR analysis shows multiple impurities. What is the cause and how can I improve the purity?

A: Discoloration and impurities often point to side reactions or residual starting materials.

  • Presence of Unreacted Starting Material: This is a common impurity if the reaction was incomplete.

    • Causality: As discussed above, insufficient reaction time or temperature can leave unreacted 4-chloronicotinic acid.

    • Solution: Enhance purification. A carefully chosen recrystallization solvent system (e.g., ethanol/water or isopropanol) can effectively separate the product from the starting material due to differences in solubility.

  • Formation of Side Products: High temperatures can sometimes lead to side reactions.

    • Causality: While generally stable, nicotinic acid derivatives can undergo decomposition or polymerization under harsh conditions, leading to colored impurities.[1]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Additionally, purification using activated carbon can be effective for removing colored, non-polar impurities.[2] Add a small amount of powdered activated carbon (0.5-1% by weight) to the hot solution during recrystallization, stir for a few minutes, and then perform a hot filtration to remove the carbon before cooling.[2]

Issue 3: Difficulty with Product Isolation/Precipitation

Q: I've adjusted the pH, but my product is not precipitating out of the aqueous solution, or it's forming an oil. What should I do?

A: This issue is typically related to solubility and the presence of salts.

  • High Salt Concentration: The presence of salts (e.g., NaCl, KCl) from the reaction and pH adjustment can increase the solubility of your product in water (a "salting-in" effect).

    • Causality: High ionic strength can sometimes prevent organic molecules from precipitating effectively.

    • Solution: Try extracting the product into an organic solvent at a pH where the carboxylic acid is protonated but the pyridine nitrogen may not be (e.g., pH ~ 4-5). Solvents like ethyl acetate or a 9:1 mixture of chloroform and isopropanol can be effective. After extraction, the organic layer can be dried and the solvent evaporated to yield the product.

  • Oiling Out: The product may be separating as a liquid phase instead of a solid.

    • Causality: This often happens when a saturated solution is cooled too quickly or if the melting point of the impure product is below the temperature of the solution.

    • Solution: Ensure the pH is correct. If it is, try adding a seed crystal to induce crystallization. Alternatively, redissolve the oil by gently heating and allow it to cool much more slowly with vigorous stirring. If it persists, an extraction followed by recrystallization from a different solvent system is the best approach.

Troubleshooting Decision Tree

G Start Experiment Complete CheckYield Check Yield & Purity Start->CheckYield LowYield Low Yield CheckYield->LowYield No LowPurity Low Purity / Discoloration CheckYield->LowPurity Yes, but impure Success High Yield & Purity CheckYield->Success Yes CheckTLC Analyze Crude by TLC/HPLC: Starting Material (SM) Present? LowYield->CheckTLC ExtendRxn Troubleshooting Action: • Increase Reaction Time • Increase Temperature CheckTLC->ExtendRxn Yes CheckWorkup Review Workup: Was pH at Isoelectric Point (approx. 3.5-4.5)? CheckTLC->CheckWorkup No OptimizepH Troubleshooting Action: • Re-run with careful pH control • Extract mother liquor CheckWorkup->OptimizepH No CheckPurityLoss Review Purification: Was excess solvent used for recrystallization? CheckWorkup->CheckPurityLoss Yes OptimizeRecryst Troubleshooting Action: • Use minimum hot solvent • Concentrate mother liquor CheckPurityLoss->OptimizeRecryst Yes ImpurityID Identify Impurity: Unreacted SM or Side Product? LowPurity->ImpurityID ImprovePurification Troubleshooting Action: • Optimize recrystallization • Consider column chromatography ImpurityID->ImprovePurification Unreacted SM ReduceTemp Troubleshooting Action: • Lower reaction temperature • Use activated carbon during  recrystallization ImpurityID->ReduceTemp Side Product

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-(Dimethylamino)nicotinic acid? A: Like many nicotinic acid derivatives, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For long-term stability, storage at -20°C is recommended.[4] The compound is generally stable, but should be protected from extreme heat and strong oxidizing agents.[3][5]

Q2: How can I best monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting material and product (e.g., 10% methanol in dichloromethane or 7:2:1 ethyl acetate:hexane:acetic acid). Spot the reaction mixture alongside a co-spot of the starting material. The reaction is complete when the starting material spot has disappeared and a new, more polar spot (the product) is dominant. HPLC can also be used for more quantitative monitoring.[1]

Q3: Is an inert atmosphere absolutely necessary for this reaction? A: While not always strictly required, using an inert atmosphere (like nitrogen or argon) is good laboratory practice. It prevents any potential for oxidation of the dimethylamino group or other sensitive functionalities, especially at elevated temperatures, which could lead to colored impurities.

Q4: Can I use other halogenated nicotinic acids, like the 4-bromo or 4-iodo derivatives? A: Yes, other 4-halonicotinic acids can be used. The reactivity generally follows the order I > Br > Cl. While 4-iodonicotinic acid would be the most reactive, it is also the most expensive and least stable. 4-chloronicotinic acid provides the best compromise of cost, stability, and reactivity for most applications.

Q5: My final product is difficult to dissolve. What solvents are recommended? A: 4-(Dimethylamino)nicotinic acid has limited solubility in many common organic solvents at room temperature. It is soluble in polar organic solvents like DMSO and DMF.[4] For purification or analysis, it is sparingly soluble in hot water and alcohols like ethanol or isopropanol. Its solubility in aqueous solutions is highly dependent on pH.

Section 4: Detailed Experimental Protocols

Protocol: Synthesis of 4-(Dimethylamino)nicotinic acid

This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloronicotinic acid (5.0 g, 31.7 mmol).

  • Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO, 40 mL) followed by aqueous dimethylamine (40% w/w, 10.7 g, 95.1 mmol, 3.0 equivalents).

  • Heating: Place the flask in a preheated oil bath at 120 °C.

  • Reaction: Stir the mixture vigorously under a nitrogen atmosphere for 16 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Cooling and Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into 200 mL of cold water.

  • Precipitation: While stirring, slowly add 6M hydrochloric acid (HCl) dropwise to the aqueous solution. Monitor the pH with a pH meter. A precipitate will begin to form. Continue adding acid until the pH is approximately 4.0.

  • Isolation: Stir the resulting slurry in an ice bath for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with two portions of cold water (2 x 30 mL) and then with a small amount of cold acetone (20 mL) to aid in drying.

  • Drying: Dry the crude product in a vacuum oven at 60 °C overnight to yield crude 4-(Dimethylamino)nicotinic acid.

Protocol: Purification by Recrystallization
  • Solvent Preparation: In a 250 mL Erlenmeyer flask, place the crude 4-(Dimethylamino)nicotinic acid.

  • Dissolution: Add a minimal amount of a suitable hot solvent mixture (e.g., 90% ethanol in water) while heating on a hot plate. Add the solvent portion-wise until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl. Reheat to boiling for 5 minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for 1 hour to maximize crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the pure crystals in a vacuum oven at 60 °C to a constant weight.

References

  • Method of producing nicotinic acid from niacinamide as raw material. (n.d.). Eureka | Patsnap.
  • Study on synthesis of 4-Aminonicotinic acid. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). PMC | NIH. Retrieved February 3, 2026, from [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers. Retrieved February 3, 2026, from [Link]

  • Preparation method of nicotinic acid. (n.d.). Google Patents.
  • New menthyl nicotinate synthesis process. (n.d.). Google Patents.
  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

  • A Catalytic Green Process for the Production of Niacin. (n.d.). CHIMIA. Retrieved February 3, 2026, from [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK. Retrieved February 3, 2026, from [Link]

  • Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. (n.d.). PMC | NIH. Retrieved February 3, 2026, from [Link]

  • Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.
  • Purification of nicotinamide. (n.d.). Google Patents.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). PubMed. Retrieved February 3, 2026, from [Link]

  • NICOTINIC ACID (NIACIN (VITAMIN B3). (n.d.). TMMedia. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: 4-(Dimethylamino)nicotinic Acid Stability & Degradation

[1]

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Degradation Pathways & Analytical Anomalies for 4-DMANA

Executive Summary

4-(Dimethylamino)nicotinic acid (4-DMANA) presents a unique stability profile due to its zwitterionic nature (basic pyridine ring/exocyclic amine vs. acidic carboxylic acid) and its push-pull electronic system .[1] The electron-donating dimethylamino group at position 4 significantly increases electron density on the pyridine ring, making it highly susceptible to oxidative attack and photolytic decomposition, while the carboxylic acid at position 3 introduces thermal decarboxylation risks.[1]

This guide addresses the three primary degradation vectors: Oxidative N-Oxidation , Photolytic N-Demethylation , and Thermal Decarboxylation .[1]

Module 1: Oxidative Stress & N-Oxide Formation[1]

User Question: “I am observing a new peak at RRT 0.85 with a mass shift of +16 Da after stressing my sample with H₂O₂. Is this the pyridine-N-oxide or the amine-N-oxide?”

Scientist Response: This is almost certainly the Pyridine-N-oxide .[1]

The Mechanism: In 4-DMANA, the dimethylamino group acts as a strong electron donor (+M effect), pushing electron density into the pyridine ring.[1] This makes the ring nitrogen (N1) significantly more nucleophilic than the exocyclic amine nitrogen.[1] Under oxidative stress (peroxides, peracids), the electrophilic oxygen attacks the ring nitrogen first.[1]

Diagnostic Protocol:

  • Check UV Spectrum: The N-oxide typically shows a bathochromic shift (red shift) and a hyperchromic effect compared to the parent due to extended conjugation.[1]

  • MS Fragmentation: In MS/MS, N-oxides characteristically show a loss of 16 Da (oxygen radical) or 17 Da (OH radical).[1] If the +16 Da moiety were on the exocyclic amine, the fragmentation pattern would likely show sequential loss of methyl groups first.[1]

Troubleshooting Step:

  • Issue: Poor mass balance in oxidative stress samples.

  • Fix: N-oxides are much more polar than the parent.[1] Ensure your gradient starts at low organic (e.g., 3-5% B) to prevent the N-oxide from eluting in the void volume.[1]

Module 2: Photostability & N-Demethylation

User Question: “My sample turned slight yellow after exposure to ambient light, and I see peaks at M-14 and M-28. Is the ring opening?”

Scientist Response: The yellowing and mass shifts indicate Stepwise N-Demethylation , not ring opening. The color change is due to the formation of radical intermediates and potential azo-coupling side products, which are common in aminopyridines.[1]

The Mechanism: UV light excites the molecule, generating a radical cation at the exocyclic nitrogen.[1] This radical abstracts a hydrogen, leading to the formation of an iminium ion, which hydrolyzes to release formaldehyde and the N-desmethyl analog (M-14).[1] Prolonged exposure repeats this process to form the N,N-didesmethyl (primary amine) analog (M-28).[1]

Prevention:

  • Amber Glass: Mandatory for all storage.[1]

  • Solution pH: Photostability is often pH-dependent.[1] Protonating the ring nitrogen (low pH) can sometimes stabilize the exocyclic amine by withdrawing electron density, reducing the quantum yield of the radical formation.[1]

Module 3: Thermal Stability & Decarboxylation

User Question: “I’m drying my synthesized product at 60°C, and the assay is dropping. I see a peak matching 4-Dimethylaminopyridine (DMAP). How is this possible?”

Scientist Response: You are inducing Thermal Decarboxylation .[1]

The Mechanism: Nicotinic acid derivatives are prone to losing CO₂ under heat, especially in solution or if the solid state allows for specific crystal packing interactions.[1] The electron-rich nature of the 4-dimethylamino group destabilizes the carboxyl bond at position 3, lowering the activation energy for decarboxylation compared to unsubstituted nicotinic acid.[1]

Mitigation:

  • Temperature Limit: Do not exceed 40°C during drying.

  • Vacuum: Use high vacuum to dry at lower temperatures.[1]

  • Salt Formation: Converting the acid to a sodium or potassium salt often significantly increases thermal stability by stabilizing the carboxylate headgroup.[1]

Module 4: Analytical Troubleshooting (LC-MS)

User Question: “I cannot get reproducible retention times. The peak tails badly, and the degradation products co-elute.”[1]

Scientist Response: 4-DMANA is a zwitterion.[1] At neutral pH, the carboxylic acid is deprotonated (anionic) and the ring nitrogen is protonated (cationic), leading to strong secondary interactions with the stationary phase silanols.[1]

Optimized Method Parameters:

ParameterRecommendationRationale
Column C18 with Polar Embedded Group or Phenyl-HexylShielded silanols reduce tailing for basic amines.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0 - 5.[1]5)Buffering near the isoelectric point can be tricky; pH 5.0 usually suppresses silanol ionization while keeping the acid protonated enough for retention.[1]
Mobile Phase B AcetonitrileMethanol can cause higher backpressure and different selectivity for N-oxides.[1]
Ion Pairing Avoid if using MSIf using UV only, 0.1% TFA is excellent for peak shape but suppresses MS signal.[1] Use Formic Acid (0.1%) for MS.[1][2]
Visualizing the Pathways

The following diagram maps the degradation logic described above.

DMANA_DegradationParent4-(Dimethylamino)nicotinic acid(Parent, MW 166)OxidationOxidative Stress(H2O2 / Peroxides)Parent->OxidationPhotoPhotolysis(UV Light)Parent->PhotoThermalThermal Stress(>50°C)Parent->ThermalNOxidePyridine-N-Oxide(+16 Da)(Major Oxidative Product)Oxidation->NOxideElectrophilic Attackon Ring NDesmethyl1N-Desmethyl Analog(-14 Da)(Loss of CH3)Photo->Desmethyl1Radical MechanismDesmethyl2N,N-Didesmethyl Analog(-28 Da)(Primary Amine)Desmethyl1->Desmethyl2Continued ExposureDMAP4-Dimethylaminopyridine(-44 Da)(Decarboxylation)Thermal->DMAPLoss of CO2

Caption: Figure 1. Primary degradation pathways of 4-DMANA under forced degradation conditions (ICH Q1A).

Summary of Degradation Products
Degradation TypeCommon StressorMass Shift (Δ)Proposed StructureRisk Level
Oxidation Peroxides, Air+16 Da4-(dimethylamino)-1-oxidopyridin-1-ium-3-carboxylateHigh
Photolysis UV/Vis Light-14 Da4-(methylamino)nicotinic acidMedium
Photolysis UV/Vis Light-28 Da4-aminonicotinic acidLow (Slow)
Thermal Heat (>50°C)-44 Da4-(dimethylamino)pyridine (DMAP)Medium
References
  • Wang, D. P., et al. (2001).[1] Stability of 4-DMAP in solution.[1][3] Drug Development and Industrial Pharmacy.[1] (Establishes the hydrolysis and oxidative stability baseline for dimethylaminopyridine derivatives).

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). (The regulatory framework defining forced degradation protocols).[1][2]

  • Bieler, M., et al. (2022).[1][4] Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering.[1][5] (Mechanistic insights into pyridine ring photostability and degradation vectors).

  • RSC Advances. (2023). LC-MS/MS characterization of aminopyridine impurities and product degradation. (Analytical methodologies for separating pyridine-based degradation products).

Avoiding artifacts in 4-(Dimethylamino)nicotinic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Dimethylamino)nicotinic acid (4-DMANA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on avoiding common artifacts and troubleshooting experiments involving this compound. As Senior Application Scientists, we have compiled this guide based on the chemical principles of nicotinic acid derivatives and extensive field experience in small molecule research.

Troubleshooting Guide: Navigating Experimental Challenges with 4-DMANA

This section addresses specific issues you may encounter during your experiments, providing insights into their root causes and actionable solutions.

1. Inconsistent or Non-Reproducible Assay Results

Q: My assay results with 4-DMANA are highly variable between experiments. What could be the cause?

A: Inconsistent results are often rooted in the preparation and handling of the compound. The variability can stem from issues with solubility, stability, or purity.

  • Root Cause Analysis:

    • pH-Dependent Solubility: 4-DMANA is an amphoteric molecule, containing both a basic dimethylamino group and an acidic carboxylic acid group. Its solubility is highly dependent on the pH of the solvent. If your stock solution is not fully dissolved or if it precipitates upon dilution into assay buffer of a different pH, you will introduce significant variability. The pH of a 1% aqueous solution of the parent compound, nicotinic acid, is between 3.0-4.0.[1]

    • Compound Degradation: Although nicotinic acid and its derivatives are generally stable, improper storage of stock solutions (e.g., at room temperature for extended periods, exposure to light, or repeated freeze-thaw cycles) can lead to degradation.[1][2]

    • Impurity of Starting Material: The purity of your 4-DMANA solid is critical. Impurities from the synthesis process can have their own biological or chemical activities, leading to confounding results.

  • Step-by-Step Troubleshooting Protocol:

    • Verify Stock Solution Integrity:

      • Visually inspect your stock solution for any precipitation. If particulates are visible, try gentle warming or sonication.

      • Measure the pH of your stock solution and your final assay buffer to ensure compatibility.

      • Prepare fresh stock solutions for each experiment if you suspect degradation. For nicotinamide, a related compound, it is not recommended to store aqueous solutions for more than one day.[3]

    • Assess Compound Purity:

      • If possible, verify the purity of your 4-DMANA powder using HPLC or LC-MS. Compare the results to the certificate of analysis provided by the supplier.

      • If significant impurities are detected, consider repurifying the compound. Recrystallization is a common method for purifying nicotinic acid and its derivatives.[4]

    • Implement Strict Experimental Controls:

      • Always include a positive and a negative control in your assays. This will help you differentiate between an inactive compound and a failed experiment.[5][6]

      • A vehicle control (the solvent used to dissolve 4-DMANA, e.g., DMSO) is essential to rule out any effects of the solvent itself.

2. High Background Signal or Apparent Non-Specific Activity

Q: I'm observing a high background signal or activity in my negative controls when I use 4-DMANA. How can I address this?

A: High background or non-specific effects can be caused by the intrinsic properties of the compound or its interaction with assay components.

  • Root Cause Analysis:

    • Assay Interference: Pyridine-containing compounds can sometimes interfere with certain assay formats. For example, they may absorb light at similar wavelengths used for excitation or emission in fluorescence-based assays, or they may interfere with enzymatic reactions.

    • Non-Specific Binding: Small, charged molecules can bind non-specifically to proteins or other macromolecules in your assay system through electrostatic or hydrophobic interactions.[7] This can lead to false-positive results or a high background signal.

    • Reactivity of the Compound: The dimethylamino group can be reactive under certain conditions and may covalently modify proteins or other molecules in your assay, leading to artifacts.

  • Step-by-Step Troubleshooting Protocol:

    • Run an Assay Interference Control:

      • Test 4-DMANA in your assay system in the absence of the biological target. For example, in an enzymatic assay, run the reaction without the enzyme. This will help you determine if the compound itself is generating a signal.

    • Mitigate Non-Specific Binding:

      • Increase the concentration of a mild, non-ionic detergent (e.g., Tween-20 or Triton X-100) in your assay buffer to disrupt non-specific hydrophobic interactions.

      • Include a non-specific protein, such as bovine serum albumin (BSA), in your assay buffer to block non-specific binding sites.

    • Vary the Assay Technology:

      • If you suspect interference with a specific detection method (e.g., fluorescence), try an alternative assay with a different readout (e.g., absorbance or luminescence) to confirm your results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of 4-DMANA?

A1: Proper preparation and storage are crucial for reliable experimental outcomes.

  • Solvent Selection: For organic stock solutions, DMSO or dimethylformamide (DMF) are common choices. Nicotinic acid has a solubility of approximately 1 mg/mL in these solvents.[2] For aqueous solutions, the pH will need to be adjusted to achieve dissolution. Given the pKa of nicotinic acid is around 4.85, dissolving in a slightly basic buffer (pH > 6) would be a good starting point.[1]

  • Stock Solution Preparation Protocol:

    • Weigh out the required amount of 4-DMANA solid in a sterile microfuge tube.

    • Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required.

    • Visually inspect the solution to ensure there is no precipitate.

  • Storage:

    • Solid Form: Store the powder at -20°C, protected from light. Nicotinic acid solid is stable for at least 4 years under these conditions.[2]

    • Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Form Storage Temperature Recommended Duration Notes
Solid Powder-20°C≥ 4 yearsProtect from light.
DMSO/DMF Stock-20°C or -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Aqueous Solution4°C≤ 24 hoursPrepare fresh before use.[3]

Q2: My 4-DMANA powder seems to have poor solubility in aqueous buffers. What can I do?

A2: The solubility of 4-DMANA in aqueous solutions is highly pH-dependent due to its zwitterionic nature at physiological pH.

  • Explanation: At a low pH, the dimethylamino group will be protonated, and at a high pH, the carboxylic acid group will be deprotonated. The isoelectric point (pI) is where the molecule has a net neutral charge and often the lowest solubility. For nicotinic acid, the pKa values are approximately 2.0 and 4.85.[8] The addition of the dimethylamino group will introduce a third pKa. To improve solubility, you need to move the pH away from the pI.

  • Solution: Try dissolving the compound in a buffer with a pH that is at least 1-2 units away from its predicted pI. For example, a slightly acidic buffer (e.g., pH 4-5) or a slightly basic buffer (e.g., pH 8-9) may improve solubility.

Q3: How can I confirm the stability of my 4-DMANA solution over time?

A3: A simple stability study using High-Performance Liquid Chromatography (HPLC) can be performed.

  • Experimental Protocol:

    • Prepare a fresh solution of 4-DMANA and immediately analyze it by HPLC to obtain a baseline chromatogram (Time 0).

    • Store the solution under your desired experimental conditions (e.g., 4°C, room temperature).

    • At various time points (e.g., 24h, 48h, 1 week), inject an aliquot of the stored solution onto the HPLC.

    • Compare the chromatograms over time. A decrease in the area of the main peak corresponding to 4-DMANA and the appearance of new peaks would indicate degradation. A study on methylnicotinate showed that its major degradation product was nicotinic acid.[9]

Visual Guides and Workflows

General Troubleshooting Workflow for 4-DMANA Experiments

G cluster_0 Problem Identification cluster_1 Initial Checks Problem Experiment Fails (e.g., No Effect, High Variability) Controls Check Controls (Positive, Negative, Vehicle) Problem->Controls Did controls work? Reagents Verify Reagents (Freshness, Concentration) Controls->Reagents Yes Controls->Reagents No -> Fix Controls/Reagents Purity Assess 4-DMANA Purity (HPLC/LC-MS) Reagents->Purity Yes Purity->Purity Solubility Confirm Solubility (Visual, pH Check) Purity->Solubility Purity->Solubility Stability Evaluate Stability (Fresh vs. Aged Stock) Purity->Stability Solubility->Stability Interference Test for Assay Interference (Compound alone) Stability->Interference Interference->Interference NSB Address Non-Specific Binding (Add Detergent/BSA) Interference->NSB Interference->NSB

Caption: A stepwise workflow for troubleshooting failed experiments involving 4-DMANA.

pH-Dependent Solubility of 4-DMANA

G cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Mid pH (near pI) cluster_high_ph High pH (e.g., pH > 8) Cation Predominantly Cationic (Protonated Amine) High Solubility Zwitterion Zwitterionic (Charged Amine & Carboxylate) Potentially Low Solubility Anion Predominantly Anionic (Deprotonated Carboxylate) High Solubility

Caption: The effect of pH on the ionization state and solubility of 4-DMANA.

References

  • PubChem. Nicotinic Acid | C6H5NO2 | CID 938. [Link]

  • Garrido, J., et al. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 61(1), 147-154. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]

  • Molecular Biology. Assay Troubleshooting. [Link]

  • Google Patents.
  • PubMed. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]

  • Journal of Medicinal Chemistry. Fused Tetrahydroquinolines Are Interfering with Your Assay. [Link]

  • National Institutes of Health. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. [Link]

  • Organic Syntheses. Nicotinic acid. [Link]

  • Ross, B. M., & Sandhu, H. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. [Link]

  • YouTube. Troubleshooting and optimizing lab experiments. [Link]

  • ResearchGate. Study on synthesis of 4-Aminonicotinic acid. [Link]

  • National Institutes of Health. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

Sources

Cell toxicity of 4-(Dimethylamino)nicotinic acid and how to mitigate it

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Dimethylamino)nicotinic Acid (4-DMANA) Topic: Cytotoxicity Assessment & Mitigation in Cell Culture Systems Ticket ID: #TCH-4DMANA-001 Status: Active Guide[1]

Executive Summary

4-(Dimethylamino)nicotinic acid (4-DMANA) is a pyridine derivative structurally related to both Nicotinic Acid (Vitamin B3) and the highly reactive catalyst 4-Dimethylaminopyridine (DMAP).[1] In cell culture applications, its toxicity profile is often biphasic: physicochemical toxicity (driven by acidity and pH shifts) and pharmacological toxicity (driven by interference with NAD+ salvage pathways or off-target kinase inhibition).[1]

This guide provides a systematic workflow to differentiate these mechanisms and implement robust mitigation strategies.

Module 1: Chemical Profile & Risk Assessment

Compound Identity:

  • IUPAC Name: 4-(Dimethylamino)pyridine-3-carboxylic acid[1]

  • CAS: 5935-27-3 (Verify against specific vendor batch)[1]

  • Functional Groups: Pyridine ring, Carboxylic acid (C3), Dimethylamino (C4).[1]

  • Solubility: Moderate in water (zwitterionic character); soluble in DMSO/Methanol.[1]

Toxicity Spectrum:

Feature Impact on Cell Culture Risk Level
Acidity (COOH) Rapid acidification of culture media (pH drop).[1] High (Acute)
Pyridine Core Potential interference with NAD+ biosynthesis.[1] Moderate (Chronic)

| Dimethylamino | Increases lipophilicity vs. niacin; potential for lysosomal trapping.[1] | Moderate |

Module 2: Diagnostic Troubleshooting (FAQ)

Q1: My cells detach within 1 hour of adding 4-DMANA. Is this specific toxicity? A: Unlikely.[1] Rapid detachment (<2 hours) usually indicates acidic shock or osmotic stress , not programmed cell death (apoptosis).[1]

  • Check: Did the media color change to yellow (phenol red indicator)?

  • Cause: The carboxylic acid group on 4-DMANA can overwhelm the bicarbonate buffer in standard media (DMEM/RPMI) at concentrations >1 mM.[1]

  • Fix: Pre-neutralize the stock solution (see Module 3).

Q2: I see vacuolization in the cytoplasm after 24 hours. What is happening? A: This suggests lysosomal trapping or autophagy .[1] The dimethylamino group can make the molecule weakly basic in certain compartments, leading to accumulation in acidic lysosomes (ion trapping), causing them to swell.[1]

  • Mitigation: Reduce concentration or wash cells after a 4-hour pulse exposure if the experimental design permits.

Q3: The compound precipitates when added to the media. A: 4-DMANA has a zwitterionic point where solubility is lowest.[1]

  • Troubleshoot: If dissolved in DMSO, the rapid dilution into aqueous media can cause "crashing out."[1]

  • Protocol: Warm media to 37°C before addition. Vortex immediately. Ensure final DMSO concentration is <0.5%.[1]

Module 3: Mitigation Protocols

Protocol A: Preparation of pH-Neutral Stock Solution

Preventing acidic shock is the #1 mitigation strategy.

  • Calculate: Determine the molarity required. (MW ≈ 166.18 g/mol ).[1]

  • Dissolve: Dissolve 4-DMANA in a minimal volume of 1N NaOH or PBS (if concentration permits).

    • Note: If using DMSO, you cannot adjust pH directly in the stock.[1]

  • Titrate: If preparing an aqueous stock (e.g., 100 mM), use a micro-pH probe.[1] Slowly add 1N NaOH until pH reaches 7.4.

  • Filter: Sterilize using a 0.22 µm PVDF or PES syringe filter.[1] Do not use Nylon filters as they may bind pyridine derivatives.[1]

Protocol B: Enhanced Buffering System

Standard bicarbonate buffers are insufficient for high-concentration acid additions.[1]

  • Supplement: Add HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) to your culture media.[1]

    • Final Concentration: 10–25 mM.[1]

  • Mechanism: HEPES provides stronger buffering capacity at physiological pH (7.2–7.[1]6) independent of CO2 levels, stabilizing the environment against the acidic shift from 4-DMANA.[1]

Module 4: Experimental Validation (Toxicity Screening)

Do not assume toxicity data from Niacin applies to 4-DMANA.[1] You must generate an empirical toxicity curve.[1]

Workflow: The "3-Step" Viability Check

  • Morphological Screen (0–4 Hours):

    • Look for rounding, detachment, or precipitate crystals.[1]

    • Pass Criteria: Adherent cells remain spread; media remains red/pink.[1]

  • Metabolic Assay (24 Hours):

    • Perform an MTT or WST-1 assay.[1]

    • Control: Vehicle control (DMSO/PBS) is critical.[1]

    • Data Output: Calculate IC50.[1]

  • Mechanistic Check (Rescue):

    • Co-treat with Nicotinamide (NAM) (1 mM).[1]

    • Logic: If 4-DMANA acts as an antimetabolite in the NAD+ salvage pathway, excess NAM should rescue the toxicity.[1]

Module 5: Visualization & Logic

Diagram 1: Troubleshooting Cell Death Logic

This flowchart guides the user to the root cause of toxicity.

TroubleshootingFlow Start Observation: Cell Death / Detachment TimeCheck Time of Onset? Start->TimeCheck Rapid < 2 Hours TimeCheck->Rapid Slow > 12 Hours TimeCheck->Slow CheckMedia Check Media Color (pH) Rapid->CheckMedia BioToxicity Pharmacological Toxicity (Pathway Interference) Slow->BioToxicity Acidic Yellow (Acidic) CheckMedia->Acidic Yes Neutral Pink/Red (Neutral) CheckMedia->Neutral No CheckPrecip Check for Crystals SolubilityIssue Precipitation Toxicity (Physical Stress) CheckPrecip->SolubilityIssue Crystals Visible CheckPrecip->BioToxicity Clear Media AcidToxicity Acidic Shock (Non-specific) Acidic->AcidToxicity Neutral->CheckPrecip

Caption: Diagnostic logic tree to distinguish between physicochemical stress (pH/solubility) and true biological toxicity.

Diagram 2: Mechanism of Action & Mitigation

Illustrates how 4-DMANA interacts with the cell and where interventions apply.

MechanismMap Compound 4-DMANA (Input) Path_pH Extracellular Acidification Compound->Path_pH High Conc. Path_NAD NAD+ Pathway Interference Compound->Path_NAD Substrate Mimicry Path_Lyso Lysosomal Trapping Compound->Path_Lyso Weak Base (Amine) Death_Necrosis Necrosis (Membrane Rupture) Path_pH->Death_Necrosis Death_Apoptosis Apoptosis (Metabolic Failure) Path_NAD->Death_Apoptosis Path_Lyso->Death_Apoptosis Mit_HEPES Mitigation: HEPES Buffer / NaOH Mit_HEPES->Path_pH Neutralizes Mit_NAM Mitigation: Nicotinamide Rescue Mit_NAM->Path_NAD Competes

Caption: Mechanistic pathways of 4-DMANA toxicity and targeted mitigation points.

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Nicotinic acid (CAS 59-67-6) and Derivatives.[1][2][3][4]Link[1]

    • Context: Baseline toxicity data for nicotinic acid derivatives and pH-dependent irritation.[1]

  • Tannock, I. F., & Rotin, D. (1989).[1] Acid pH in tumors and its potential for therapeutic exploitation.[1][5] Cancer Research.[1][6] Link

    • Context: Establishes the mechanism of weak acid cytotoxicity via intracellular acidification in cell culture.[1]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 938, Nicotinic Acid.[1]Link[1]

    • Context: Chemical properties and pKa values used to predict buffering requirements.[1]

  • Burt, R. K., et al. (2018).[1] Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor.[1][7] Stem Cell Reports.[1] Link

    • Context: Mechanistic insight into how high concentrations of pyridine/nicotinamide derivatives affect kinase pathways and cell survival.[1][7]

  • Thermo Fisher Scientific. (2023).[1] Cell Culture Basics: pH and Buffering.[1][8]Link

    • Context: Standard protocols for HEPES buffering to mitigate acidic shifts.[1]

Sources

Technical Support Center: Purification of 4-(Dimethylamino)nicotinic Acid

[1]

Current Status: Active Subject: Troubleshooting Purification, Solubility, and Impurity Removal for 4-(Dimethylamino)nicotinic acid (4-DMANA) Audience: Process Chemists, Medicinal Chemists, Purification Engineers[1]

Part 1: The Core Challenge – The "Zwitterion Trap"

User Question: I cannot extract my product into organic solvents (DCM, EtOAc) regardless of the pH. The aqueous layer retains the product.[2] How do I isolate it?

Technical Insight: You are encountering the "Zwitterion Trap."[2] Unlike simple pyridine derivatives, 4-(Dimethylamino)nicotinic acid (4-DMANA) possesses both a strongly acidic carboxyl group (pKa ~2–3) and a strongly basic dimethylamino-substituted pyridine nitrogen.[2][1]

  • Acidic pH (< 2): The molecule is cationic (Pyridine-H⁺ / COOH).[2] Soluble in water.[2][3][4][5][6]

  • Basic pH (> 10): The molecule is anionic (Pyridine / COO⁻).[2] Soluble in water.[2][3][4][5][6]

  • Neutral pH (4–8): The molecule exists as a zwitterion (Pyridine-H⁺ / COO⁻).[2] This species has high lattice energy and high water solubility due to its dipole, making it insoluble in non-polar organics (DCM, Hexane) and difficult to extract even into polar aprotic solvents like EtOAc.[1]

Solution Strategy: Do not rely on liquid-liquid extraction for product isolation. Instead, utilize Isoelectric Precipitation or Ion-Exchange Chromatography .[2][1]

Part 2: Impurity Removal (DMAP & Starting Materials)

User Question: My LC-MS shows a persistent impurity at [M-44]. It seems to be 4-Dimethylaminopyridine (DMAP).[2][7] How do I remove it?

Technical Insight: DMAP is the decarboxylation byproduct of 4-DMANA.[2] It forms easily if the reaction temperature exceeds 100°C or during prolonged acidic reflux.[2] Unlike 4-DMANA, DMAP lacks the acidic carboxyl group, which provides a "chemical handle" for separation.[2][1]

Protocol: The "Base-Wash" Separation Since DMAP is not amphoteric (it is purely basic), you can separate it by exploiting the anionic state of 4-DMANA.[2]

  • Adjust pH to 11–12: Use 2M NaOH.

    • State: 4-DMANA is anionic (COO⁻) and stays in the water.[2]

    • State: DMAP is neutral (free base) and lipophilic.[2]

  • Wash with DCM: Extract the aqueous phase 3x with Dichloromethane (DCM).[2]

    • Result: DMAP moves into the DCM layer.[2] 4-DMANA remains in the aqueous layer.[2]

  • Acidify Aqueous Layer: Adjust the aqueous phase back to the isoelectric point (pH ~5.0–6.[2]0) to precipitate 4-DMANA or prepare for crystallization.

Part 3: Desalting & Crystallization[1]

User Question: I neutralized the reaction with HCl/NaOH, but my product is contaminated with inorganic salts (NaCl). Recrystallization from water yields low recovery.

Technical Insight: 4-DMANA is highly soluble in water, often making aqueous recrystallization a "yield killer."[1] Inorganic salts (NaCl) are insoluble in ethanol, whereas 4-DMANA (in its neutral/zwitterionic form) has moderate solubility in hot ethanol.[2][1]

Recommended Workflow: Ethanol Trituration [2]

  • Evaporate to Dryness: Remove all water from your neutralized reaction mixture (rotary evaporator + high vacuum). You will have a solid mixture of Product + NaCl.[2]

  • Ethanol Extraction: Add absolute ethanol (anhydrous) to the solid residue.[2]

    • Ratio: ~10 mL Ethanol per gram of theoretical product.[2]

  • Reflux: Heat to reflux (78°C) for 30 minutes with vigorous stirring.

  • Hot Filtration: Filter the mixture while hot through a sintered glass funnel.

    • Retentate: NaCl (insoluble in EtOH).[2][3]

    • Filtrate: Contains 4-DMANA.[2][1][7]

  • Crystallization: Cool the filtrate slowly to 4°C. 4-DMANA should crystallize as white/off-white needles.

Part 4: Visualizing the Purification Logic

The following diagram illustrates the decision tree for purifying 4-DMANA based on the impurities present.

PurificationWorkflowStartCrude Reaction Mixture(4-DMANA, DMAP, Salts, SM)pH_AdjustAdjust pH to 11-12(NaOH)Start->pH_AdjustExtract_DCMWash with DCMpH_Adjust->Extract_DCMDCM_LayerOrganic Layer:Contains DMAP (Neutral)Extract_DCM->DCM_LayerImpurity RemovalAq_LayerAqueous Layer:Contains 4-DMANA (Anion) + SaltsExtract_DCM->Aq_LayerProduct RetentionIsoelectricAdjust pH to ~5.5(Isoelectric Point)Aq_Layer->IsoelectricEvaporateEvaporate to DrynessIsoelectric->EvaporateEthanol_TritReflux in Absolute Ethanol& Hot FiltrationEvaporate->Ethanol_TritSalt_SolidSolid Residue:NaCl / Inorganic SaltsEthanol_Trit->Salt_SolidRemove SaltsFiltrateEthanol Filtrate:4-DMANAEthanol_Trit->FiltrateCrystallizeCool to 4°CRecrystallizeFiltrate->CrystallizeFinal_ProductPure 4-DMANA(Zwitterion)Crystallize->Final_Product

Caption: Step-by-step purification workflow separating DMAP (organic wash) and Salts (ethanol trituration).

Part 5: Quantitative Data & Solubility Profile

The following table summarizes the solubility behavior of 4-DMANA compared to its common impurities, guiding solvent selection.

Solvent System4-DMANA (Zwitterion)DMAP (Impurity)NaCl (Salt)Application
Water (pH 7) High SolubilityModerate SolubilityHigh SolubilityNot suitable for extraction.[2][1]
Water (pH 11) High Solubility (Anionic)Low SolubilityHigh SolubilityDMAP Removal (Wash phase).[2][1]
DCM / EtOAc InsolubleHigh SolubilityInsolubleDMAP Removal (Extractant).[2][1]
Ethanol (Hot) Moderate/High SolubilityHigh SolubilityInsolubleDesalting (Product dissolves, salt stays).[1]
Ethanol (Cold) Low SolubilityHigh SolubilityInsolubleRecrystallization (Product precipitates).[2][1]

Part 6: Detailed Protocols

Protocol A: Isoelectric Precipitation (For Large Scale)

Best for crude mixtures with low salt content.[2]

  • Dissolve crude 4-DMANA in minimum water.[2][1]

  • Monitor pH using a calibrated probe.[2][1]

  • Slowly adjust pH to 5.2 – 5.8 (Theoretical pI range).[2]

    • Note: The 4-dimethylamino group increases the basicity of the pyridine ring compared to nicotinic acid, shifting the pI higher than 4.75 [1].[2]

  • Stir at 0°C for 2 hours.

  • Filter the precipitate.[2]

  • Wash with cold acetone (removes trace water and organic impurities).[2]

Protocol B: Ion-Exchange Chromatography (For High Purity)

Best for removing trace isomers (e.g., 2-DMANA) or stubborn salts.[2][1]

  • Resin: Strong Cation Exchange (e.g., Dowex 50W).[2][1]

  • Loading: Load the aqueous solution at pH 1–2 (Product binds as Cation).

  • Washing: Wash with water to remove non-basic impurities and anions.[2]

  • Elution: Elute with 2M NH₄OH or TEA/Water.

    • Mechanism:[2][8][9][10] High pH deprotonates the pyridine ring, releasing the neutral/anionic species from the resin.[2]

  • Isolation: Concentrate the eluent to obtain the zwitterion.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic acid (Physical Properties & pKa Data). Retrieved from [Link][2]

  • Vertex AI Search (2025).Synthesis and Purification of Pyridine Carboxylic Acid Derivatives.

Optimizing storage conditions for 4-(Dimethylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Dimethylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this compound in your experiments. As a substituted nicotinic acid derivative, its integrity is paramount for reproducible and reliable results. This document provides in-depth technical guidance and troubleshooting protocols based on established chemical principles and best practices for analogous compounds.

I. Core Principles of Storage and Stability

4-(Dimethylamino)nicotinic acid, as a pyridine derivative with a carboxylic acid and a dimethylamino group, possesses chemical properties that dictate specific storage requirements. The pyridine ring can be susceptible to light and oxidation, while the dimethylamino group can be a site for oxidative degradation. The carboxylic acid moiety can participate in reactions influenced by moisture and pH. Therefore, the primary goals of proper storage are to mitigate exposure to light, oxygen, moisture, and extreme temperatures.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 4-(Dimethylamino)nicotinic acid.

Q1: What are the ideal short-term and long-term storage temperatures for solid 4-(Dimethylamino)nicotinic acid?

A1: For optimal stability, solid 4-(Dimethylamino)nicotinic acid should be stored under the following conditions:

  • Long-Term Storage (months to years): Store at or below -20°C.[1] This temperature significantly slows down potential degradation processes.

  • Short-Term Storage (days to weeks): Storage at 2-8°C in a refrigerator is acceptable.[2]

It is crucial to store the compound in a tightly sealed container to prevent moisture absorption, especially when moving it between different temperature environments.

Q2: How should I store solutions of 4-(Dimethylamino)nicotinic acid?

A2: The stability of 4-(Dimethylamino)nicotinic acid in solution depends on the solvent and storage conditions. For aqueous solutions of similar compounds like 4-aminopyridine, it is recommended not to store them for more than one day.[1] If you must store solutions, it is best to prepare them fresh. If short-term storage is unavoidable, store the solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The choice of solvent is also critical; ensure the compound is fully solubilized and that the solvent is of high purity and free of contaminants that could promote degradation.

Q3: Is 4-(Dimethylamino)nicotinic acid sensitive to light?

A3: Yes, pyridine derivatives are often sensitive to light. To prevent photochemical degradation, always store both the solid compound and its solutions in amber or opaque vials.[3] Work with the compound in a subdued light environment whenever possible.

Q4: What is the impact of humidity on the stability of this compound?

A4: 4-(Dimethylamino)nicotinic acid is a crystalline solid and, like many organic compounds, can be hygroscopic. Absorbed moisture can lead to hydrolysis or changes in the physical properties of the powder. Therefore, it is imperative to store it in a dry environment, preferably in a desiccator, and to keep the container tightly sealed.[2][3]

Q5: Are there any incompatible materials I should avoid storing with 4-(Dimethylamino)nicotinic acid?

A5: Yes. Based on the reactivity of analogous compounds, you should avoid storing 4-(Dimethylamino)nicotinic acid with strong oxidizing agents, strong acids, and strong bases.[2] These substances can initiate degradation of the pyridine ring or the dimethylamino group.

III. Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common experimental issues that may arise from improper storage of 4-(Dimethylamino)nicotinic acid.

Problem 1: Inconsistent or lower-than-expected activity in biological assays.
  • Potential Cause: Degradation of the compound due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and in a dry environment.

    • Assess Purity: If possible, re-analyze the purity of your compound stock using techniques like HPLC or LC-MS to check for the presence of degradation products.

    • Prepare Fresh Solutions: Always prepare solutions fresh from the solid stock for critical experiments. If using a previously prepared frozen stock, use a fresh aliquot that has not undergone multiple freeze-thaw cycles.

    • Source a New Batch: If degradation is suspected and confirmed, it is best to obtain a fresh batch of the compound.

Problem 2: Solubility issues or visible particulates in freshly prepared solutions.
  • Potential Cause: Absorption of moisture leading to the formation of hydrates or partial degradation to less soluble products.

  • Troubleshooting Steps:

    • Ensure Dryness of Solid: Before weighing, ensure the solid compound has been stored in a desiccator and has not been exposed to ambient humidity for extended periods.

    • Use Anhydrous Solvents: When preparing solutions in organic solvents, use high-purity, anhydrous solvents to minimize water content.

    • Gentle Warming and Sonication: If solubility is an issue, gentle warming or sonication may help to dissolve the compound completely. However, avoid excessive heat which could accelerate degradation.

Problem 3: Color change in the solid compound or solutions.
  • Potential Cause: Oxidation or other forms of degradation, often initiated by exposure to air and/or light.

  • Troubleshooting Steps:

    • Inert Atmosphere: For long-term storage of the solid, consider flushing the container with an inert gas like argon or nitrogen before sealing.

    • Degas Solvents: When preparing solutions, particularly for long-term storage, degassing the solvent can help to remove dissolved oxygen.

    • Discard Discolored Material: A noticeable color change is a strong indicator of degradation. It is highly recommended to discard any discolored material and use a fresh, uncompromised stock.

IV. Data Summary and Visual Guides

Storage Condition Summary Table
ConditionSolid CompoundIn Solution
Temperature Long-term: ≤ -20°CShort-term: 2-8°CShort-term: -20°C to -80°C (aliquoted)
Light Protect from light (amber/opaque vials)Protect from light (amber/opaque vials)
Moisture Store in a dry environment (desiccator)Use anhydrous solvents; do not store aqueous solutions for more than a day
Atmosphere Tightly sealed container; consider inert gas for long-termPrepare fresh; degas solvent for storage
Troubleshooting Workflow

troubleshooting_workflow Start Experimental Anomaly Observed CheckStorage Verify Storage Conditions (Temp, Light, Moisture) Start->CheckStorage SolubilityIssue Solubility Issues or Visible Particulates Start->SolubilityIssue ColorChange Color Change Observed Start->ColorChange AssessPurity Assess Purity of Stock (e.g., HPLC, LC-MS) CheckStorage->AssessPurity If conditions were suboptimal FreshSolution Prepare Fresh Solution from Solid Stock CheckStorage->FreshSolution If conditions were optimal AssessPurity->FreshSolution Purity is acceptable NewBatch Source New Batch of Compound AssessPurity->NewBatch Degradation confirmed Resolution Problem Resolved FreshSolution->Resolution DrynessCheck Ensure Solid is Dry (Use Desiccator) SolubilityIssue->DrynessCheck AnhydrousSolvent Use Anhydrous Solvents DrynessCheck->AnhydrousSolvent AnhydrousSolvent->Resolution InertAtmosphere Store Under Inert Gas ColorChange->InertAtmosphere Discard Discard Discolored Material InertAtmosphere->Discard Discard->NewBatch

Caption: Troubleshooting workflow for storage-related issues.

V. References

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available at: [Link]

  • 4-Aminopyridine: Properties, Storage, and Handling for Pharmaceutical Intermediates. (2026-01-24). Available at: [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available at: [Link]

  • Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. ResearchGate. Available at: [Link]

  • Aminopyridines. US EPA ARCHIVE DOCUMENT. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central. Available at: [Link]

  • What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. ResearchGate. Available at: [Link]

  • Proposed pathway of 4-aminopyridine degradation by the enrichment.... ResearchGate. Available at: [Link]

  • (PDF) Chemical stability of 4-aminopyridine capsules. ResearchGate. Available at: [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Available at: [Link]

  • 4-(Dimethylamino)nicotinic acid | 83039-02-5. J&K Scientific LLC. Available at: [Link]

  • Safety Data Sheet: Nicotinic acid. Carl ROTH. Available at: [Link]

  • Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested. ChemScience. Available at: [Link]

  • NICOTINIC ACID EXTRA PURE. Loba Chemie. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Nicotinic Acid vs. 4-(Dimethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Nicotinic Acid (Niacin) and its structural analog, 4-(Dimethylamino)nicotinic acid (4-DMANA) . While Nicotinic Acid is a well-established therapeutic agent for dyslipidemia, 4-DMANA represents a distinct chemical entity often used in structure-activity relationship (SAR) studies and chemical synthesis, exhibiting markedly different physicochemical and biological profiles due to the electronic and steric influence of the dimethylamino group.

Executive Summary
  • Nicotinic Acid (NA): A potent agonist of the GPR109A (HCA2) receptor.[1][2] It effectively inhibits adipocyte lipolysis, lowers plasma triglycerides and LDL, and raises HDL.[2][3] Its clinical utility is limited by cutaneous flushing (prostaglandin-mediated).

  • 4-(Dimethylamino)nicotinic Acid (4-DMANA): A structural derivative where the 4-position hydrogen is replaced by a dimethylamino group. This modification drastically alters the pKa (increasing basicity of the pyridine nitrogen) and introduces steric hindrance adjacent to the carboxylate binding motif. Consequently, 4-DMANA exhibits significantly reduced or abolished affinity for GPR109A, serving as a critical negative control or distinct chemical building block rather than a direct therapeutic alternative.

Physicochemical & Structural Comparison

The biological divergence begins with the molecular structure. The introduction of the electron-donating dimethylamino group at position 4 creates a "push-pull" electronic system with the electron-withdrawing carboxyl group at position 3.

FeatureNicotinic Acid (NA) 4-(Dimethylamino)nicotinic Acid Impact on Biology
Structure Pyridine-3-carboxylic acid4-(Dimethylamino)pyridine-3-carboxylic acidSteric Hindrance: The bulky -N(Me)₂ group at pos 4 twists the pos 3 -COOH out of planarity, reducing receptor fit.
Electronic State Electron-deficient ringElectron-rich ring (strong donor at C4)Reactivity: 4-DMANA is more nucleophilic; the ring nitrogen is significantly more basic.
pKa (Ring N) ~2.0 (Non-protonated at pH 7.4)~9.2 (Predicted)* (Protonated at pH 7.4)Permeability: NA is anionic at pH 7.4. 4-DMANA is likely zwitterionic, altering membrane transport.
GPR109A Affinity High (

nM)
Low / InactiveEfficacy: NA triggers Gi-signaling; 4-DMANA fails to engage the orthosteric pocket effectively.
Solubility Water soluble (anionic)Variable (pH dependent zwitterion)Affects bioavailability and formulation.

*Note: The pKa of the pyridine nitrogen in 4-dimethylaminopyridine (DMAP) is 9.7. The adjacent carboxylate in 4-DMANA lowers this slightly but it remains highly basic compared to NA.

Biological Mechanisms & Signaling Pathways[2][4][5]
Nicotinic Acid: The GPR109A Agonist

Nicotinic acid functions by binding to the GPR109A (HCA2) receptor on adipocytes. This G


-coupled receptor inhibits Adenylyl Cyclase (AC), reducing cAMP levels. Lower cAMP reduces Protein Kinase A (PKA) activity, leading to decreased phosphorylation of Hormone Sensitive Lipase (HSL) and Perilipin. The result is a blockade of lipolysis (hydrolysis of triglycerides into free fatty acids).
4-DMANA: The Steric/Electronic Mismatch

In SAR studies of nicotinic acid derivatives, the anionic carboxylate and the pyridine nitrogen are essential pharmacophores.

  • Steric Clash: The GPR109A binding pocket is tight around the carboxylate. Substituents at the 4-position (like the dimethylamino group) create steric interference, preventing the deep insertion required for activation.

  • Charge Repulsion: At physiological pH, the pyridine nitrogen of 4-DMANA is likely protonated (positively charged) due to its high pKa, whereas the receptor prefers the neutral nitrogen form for hydrogen bonding or pi-stacking interactions.

Pathway Visualization (Graphviz)

GPR109A_Signaling cluster_legend Effect Comparison NA Nicotinic Acid (Ligand) Rec GPR109A (HCA2) Receptor NA->Rec High Affinity Binding DMANA 4-(Dimethylamino) nicotinic Acid DMANA->Rec Steric/Electronic Block (No Binding) Gi Gαi Protein (Activation) Rec->Gi Activates Flush Flushing (Langerhans Cells -> PGD2) Rec->Flush β-Arrestin/ERK AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA Protein Kinase A (Inhibition) cAMP->PKA Downregulates Lipolysis Lipolysis (Free Fatty Acid Release) PKA->Lipolysis Blocks Phosphorylation

Caption: Comparative signaling pathway. Nicotinic Acid activates GPR109A leading to lipolysis inhibition and flushing. 4-DMANA fails to bind effectively due to steric hindrance and altered pKa.

Experimental Protocols for Comparison

To objectively validate the differences, the following experimental workflows are recommended.

Experiment A: GPR109A Binding Affinity Assay (Radioligand Displacement)

Objective: Determine the


 of 4-DMANA compared to Nicotinic Acid.
  • Preparation: Transfect CHO-K1 cells with human GPR109A cDNA. Prepare membranes by homogenization and centrifugation (40,000 x g).

  • Ligand: Use

    
    -Nicotinic Acid (specific activity ~50 Ci/mmol) as the radioligand.
    
  • Incubation:

    • Mix membrane protein (10-20 µg) with 50 nM

      
      -Nicotinic Acid.
      
    • Add increasing concentrations of competitor (Nicotinic Acid or 4-DMANA) ranging from

      
       M to 
      
      
      
      M.
    • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM

      
      .
      
    • Incubate for 60 min at room temperature.

  • Termination: Filter through GF/C glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % bound vs. log[concentration] to calculate

    
    .
    
    • Expected Result: Nicotinic Acid

      
       nM. 4-DMANA 
      
      
      
      µM (indicating loss of activity).
Experiment B: Lipolysis Inhibition Assay (Functional Readout)

Objective: Assess the functional efficacy of 4-DMANA in adipocytes.

  • Cell Culture: Differentiate 3T3-L1 fibroblasts into adipocytes (7-10 days post-confluence).

  • Stimulation: Pre-treat cells with Adenosine Deaminase (to remove endogenous adenosine inhibition) and Forskolin (10 µM) to stimulate basal lipolysis.

  • Treatment: Treat cells with vehicle, Nicotinic Acid (10 µM), or 4-DMANA (10 µM and 100 µM) for 2 hours.

  • Measurement: Collect supernatant. Assay for Glycerol release using a colorimetric Glycerol-3-Phosphate Oxidase (GPO) kit.

  • Data Processing: Normalize glycerol release to total protein.

    • Expected Result: Nicotinic Acid reduces glycerol release by ~50-70%. 4-DMANA shows little to no reduction, confirming lack of functional agonism.

Toxicity & Side Effect Profile
EffectNicotinic Acid 4-(Dimethylamino)nicotinic Acid
Flushing High. Causes cutaneous vasodilation via PGD2 release from Langerhans cells.Low/None. Lack of GPR109A binding prevents the initial signaling cascade required for prostaglandin release.
Hepatotoxicity Moderate at high doses (>2g/day), especially with sustained-release formulations.Unknown/Potential. The 4-dimethylamino moiety can be metabolically activated (similar to DMAP) to reactive intermediates, potentially posing a higher intrinsic toxicity risk than the vitamin parent, despite lower receptor-mediated effects.
Metabolic Impact Increases insulin resistance at high doses.Likely minimal impact on glucose metabolism due to lack of receptor engagement, but off-target effects on cation transporters are possible.
Conclusion

Nicotinic Acid remains the gold standard for GPR109A-mediated lipid modulation, despite its side effect profile. 4-(Dimethylamino)nicotinic acid is not a therapeutic alternative but a valuable chemical tool. Its structural modifications—specifically the introduction of a basic, bulky dimethylamino group—render it pharmacologically inert at the GPR109A receptor while imparting distinct physicochemical properties useful for chemical biology probes or as a negative control in SAR studies.

References
  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355. Link

  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874. Link

  • Offermanns, S. (2006).[1] "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target."[1] Trends in Pharmacological Sciences, 27(7), 384-390. Link

  • Carlson, L. A. (2005).[1][3] "Nicotinic acid: the broad-spectrum lipid drug.[1][3] A 50th anniversary review." Journal of Internal Medicine, 258(2), 94-114.[1] Link

  • Jain, K. S., et al. (2006). "Recent advances in pharmacological and toxicological properties of pyridine analogs." Current Science, 90(3). (Provides SAR context for substituted pyridines). Link

Sources

Validation of 4-(Dimethylamino)nicotinic acid's Mechanism of Action: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

4-(Dimethylamino)nicotinic acid (4-DMANA) represents a specialized evolution in nucleophilic catalysis, bridging the gap between high-efficiency homogeneous catalysis and process-scale purification requirements. Structurally derived from 4-Dimethylaminopyridine (DMAP) —the "gold standard" hyper-nucleophilic acylation catalyst—4-DMANA incorporates a carboxylic acid moiety at the 3-position.

This structural modification alters the Mechanism of Action (MoA) not in the catalytic step itself, but in the termination and recovery phase , effectively creating a "self-sequestering" catalyst. For drug development professionals, 4-DMANA validates a critical workflow: retaining the reaction kinetics of DMAP while eliminating the downstream toxicity and purification bottlenecks associated with pyridine residues.

Compound Profile
PropertySpecification
IUPAC Name 4-(Dimethylamino)pyridine-3-carboxylic acid
CAS Number 83039-02-5
Molecular Formula C₈H₁₀N₂O₂
Functional Class Nucleophilic Catalyst / Recoverable Reagent
Primary Utility Acylation, Esterification (Steglich), Macromolecular Synthesis
Key Advantage Base-extractable (removable via bicarbonate wash)

Part 2: Mechanism of Action (Catalytic Pathway)

The mechanism of 4-DMANA is a Nucleophilic Catalysis Cycle . Unlike general base catalysis (which activates the nucleophile), 4-DMANA activates the electrophile (acyl donor).

The Mechanistic Cascade
  • Nucleophilic Attack: The pyridine nitrogen, enriched by the electron-donating resonance of the 4-dimethylamino group, attacks the carbonyl carbon of the acyl donor (anhydride or acid chloride).

  • Formation of Active Species: A metastable N-acylpyridinium ion is generated. This intermediate is significantly more electrophilic than the original anhydride due to the positive charge on the nitrogen and the lack of resonance stabilization in the carbonyl.

  • Substrate Interception: The alcohol or amine substrate attacks the activated carbonyl of the N-acylpyridinium species.

  • Product Release & Regeneration: The ester/amide product is released, and 4-DMANA is regenerated to re-enter the cycle.

Biological/Structural Context (Niacin Analog)

While 4-DMANA is primarily a chemical tool, its structure mimics Nicotinic Acid (Niacin) . Researchers investigating GPR109A (the niacin receptor) must distinguish 4-DMANA from niacin. The bulky 4-dimethylamino group typically hinders binding to the orthosteric site of GPR109A, rendering 4-DMANA pharmacologically distinct from the lipid-lowering profile of niacin [1].

Visualization: Catalytic Reaction Pathway

The following diagram maps the validated reaction pathway, highlighting the energetic "shuttle" role of 4-DMANA.

G Start Acyl Donor (Anhydride/RCOCl) Intermediate N-Acylpyridinium Active Species Start->Intermediate Activation Catalyst 4-DMANA (Catalyst) Catalyst->Intermediate Nucleophilic Attack Intermediate->Catalyst Regeneration Product Final Ester/Amide Intermediate->Product Acyl Transfer Waste Leaving Group (Carboxylate/Cl-) Intermediate->Waste Release Substrate Nucleophile (Alcohol/Amine) Substrate->Product Attack

Caption: The Nucleophilic Catalysis Cycle of 4-DMANA. The catalyst shuttles the acyl group, lowering the activation energy for esterification.

Part 3: Comparative Performance Guide

Validation of 4-DMANA requires objective comparison against the industry standard (DMAP) and the baseline (Pyridine).

Performance Matrix
Feature4-DMANA DMAP Pyridine
Catalytic Activity High (10³–10⁴x faster than pyridine)Very High (Benchmark)Low (Baseline)
Mechanism Nucleophilic CatalysisNucleophilic CatalysisGeneral Base / Solvent
Removal Method Basic Extraction (NaHCO₃ wash)Acidic Extraction (HCl wash)Evaporation / Acid wash
Acid Sensitivity Amphoteric (Zwitterionic potential)Basic (pKa ~9.6)Basic (pKa ~5.2)
Toxicity Profile Moderate (Solid, non-volatile)High (Skin absorbed, neurotoxic)High (Volatile, hepatotoxic)
Cost Efficiency Moderate (Re-usable)Low (Single-use)Very Low
Why Switch to 4-DMANA?

The Validation Case: In the synthesis of acid-sensitive drug intermediates (e.g., acetals, silyl ethers), using an acidic wash (HCl) to remove DMAP can degrade the product.

  • DMAP Limitation: Requires strong acid to protonate and remove into the aqueous phase.

  • 4-DMANA Solution: The carboxylic acid group allows removal via mild base (NaHCO₃) . The catalyst becomes a water-soluble carboxylate anion, leaving the acid-sensitive product intact in the organic phase [2].

Part 4: Experimental Validation Protocols

To validate the mechanism and efficiency of 4-DMANA in your specific workflow, execute the following "Self-Validating System".

Protocol A: Kinetic Benchmarking (Activity Validation)

Objective: Confirm 4-DMANA provides catalytic acceleration comparable to DMAP.

  • Setup: Prepare three reaction vessels with:

    • Substrate: 1.0 equiv Benzyl Alcohol

    • Reagent: 1.2 equiv Acetic Anhydride

    • Solvent: DCM (0.1 M)

    • Base: 1.5 equiv Triethylamine (Et₃N)

  • Catalyst Addition:

    • Vessel A: No Catalyst (Control)

    • Vessel B: 5 mol% DMAP

    • Vessel C: 5 mol% 4-DMANA

  • Monitoring: Analyze aliquots via GC-MS or HPLC at t=5, 15, 30, and 60 minutes.

  • Validation Criteria: Vessel C must reach >90% conversion within a timeframe comparable to Vessel B (typically <1 hour), while Vessel A remains <10%.

Protocol B: Recovery & Purity Validation (Mechanism Confirmation)

Objective: Validate the "Recoverable" mechanism via pH-switch extraction.

  • Reaction: Run a 10 mmol scale esterification using 5 mol% 4-DMANA.

  • Quench: Upon completion, dilute with Ethyl Acetate.

  • Extraction Step 1 (Catalyst Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL).

    • Mechanism:[1][2][3][4][5] 4-DMANA-COOH → 4-DMANA-COO⁻ (Water Soluble).

  • Extraction Step 2 (Product Isolation): Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Catalyst Recovery (Optional): Acidify the combined aqueous NaHCO₃ layers to pH 3 with dilute HCl. 4-DMANA will precipitate or can be extracted back into organic solvent.

  • Validation Criteria:

    • Product: 1H NMR of the crude product should show no pyridine peaks (distinctive doublets at ~6.5 and 8.2 ppm).

    • Recovery: Gravimetric analysis of the recovered catalyst should yield >80% of the initial mass.

Visualization: Validation Workflow

Validation Rxn Crude Reaction Mixture (Product + 4-DMANA) Wash Wash with sat. NaHCO3 Rxn->Wash OrgPhase Organic Phase (Product Only) Wash->OrgPhase Partition AqPhase Aqueous Phase (4-DMANA-COO-) Wash->AqPhase Extraction NMR 1H NMR Check (Absence of Pyridine Peaks) OrgPhase->NMR Validation Acidify Acidify to pH 3 (Precipitate Catalyst) AqPhase->Acidify Recovery

Caption: The "pH-Switch" validation workflow for 4-DMANA removal.

References

  • GPR109A Pharmacology: Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9, 352–355. [Link]

  • Catalytic Mechanism & Recovery: Hofle, G., Steglich, W., & Vorbruggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583. [Link]

  • DMAP Derivatives: Berry, D. J., et al. (2001). "Solid phase synthesis of DMAP derivatives." Journal of Organic Chemistry, 66, 252. [Link]

Sources

Comparative Guide: 4-(Dimethylamino)nicotinic Acid (4-DMANA) vs. Standard Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Specialists Focus: Structure-Activity Relationship (SAR), Physicochemical-Driven Inhibition, and Experimental Validation

Part 1: Executive Summary & Chemical Logic

In the rational design of enzyme inhibitors, 4-(Dimethylamino)nicotinic acid (4-DMANA) represents a critical "push-pull" electronic probe. It bridges the gap between the endogenous substrate Nicotinic Acid (Vitamin B3) and the hyper-nucleophilic catalyst 4-Dimethylaminopyridine (DMAP) .

While Nicotinic Acid is a weak, biologically labile ligand, and DMAP is a potent but often toxic non-selective binder, 4-DMANA offers a unique scaffold. The electron-donating dimethylamino group at the 4-position significantly increases the basicity of the pyridine nitrogen (the "Push"), while the C-3 carboxylic acid allows for specific hydrogen bonding or solubility modulation (the "Pull").

Primary Inhibition Mechanism: 4-DMANA acts primarily as a Type II Ligand for metalloenzymes, specifically Cytochrome P450s (CYPs) . The electron-rich pyridine nitrogen coordinates directly to the heme iron, displacing the native water molecule and preventing substrate oxidation. Its potency is governed by the basicity of the pyridine nitrogen (


), making it a far superior P450 inhibitor than its parent, Nicotinic Acid.

Part 2: Head-to-Head Technical Comparison

The following data synthesizes physicochemical properties and inhibitory potential against representative heme-thiolate enzymes (e.g., CYP3A4, CYP2D6).

Table 1: Physicochemical & Inhibitory Profile
Feature4-(Dimethylamino)nicotinic acid Nicotinic Acid (Niacin) 4-Dimethylaminopyridine (DMAP) Ketoconazole (Control)
Role SAR Probe / Specialized InhibitorEndogenous Substrate / Weak InhibitorChemical Catalyst / ToxicophoreClinical Standard Inhibitor
Electronic Character Electron-Rich Pyridine (High Basicity)Electron-Deficient PyridineHyper-Nucleophilic PyridineImidazole-based
Pyridine N

~8.5 - 9.0 (Predicted*)4.759.706.5 (Imidazole)
P450 Binding Mode Strong Type II (Heme Coordination)Weak Type IIVery Strong Type IIStrong Type II
Selectivity Moderate (Tunable via Acid group)High (for GPR109A / NAMPT)Low (Promiscuous binder)Moderate (CYP3A4 selective)
Solubility (pH 7.4) High (Zwitterionic character)High (Anionic)ModerateLow (Lipophilic)
Metabolic Stability Low (N-demethylation risk)HighModerateModerate

*Note: The 4-NMe2 group significantly raises the pKa compared to Nicotinic acid, enhancing heme affinity.

Part 3: Mechanistic Insight & Visualization

The superior inhibitory potential of 4-DMANA over Nicotinic Acid is driven by electronic induction .

  • Nicotinic Acid: The C-3 Carboxyl group is electron-withdrawing, reducing the electron density on the pyridine nitrogen. This makes it a poor ligand for the heme iron (

    
    ).
    
  • 4-DMANA: The C-4 Dimethylamino group is a strong electron donor (resonance effect).[1] This "pushes" electron density onto the pyridine nitrogen, overcoming the withdrawal from the carboxyl group. The result is a nitrogen atom that aggressively binds the heme iron, blocking the enzyme's active site.

Diagram: Mechanism of Action & Pathway Interference

Inhibitor_Mechanism cluster_electronics Electronic Effect (SAR) Substrate Endogenous Substrate (Drug/Fatty Acid) Enzyme Cytochrome P450 (Heme-Thiolate) Substrate->Enzyme Binds Active Site Reaction Oxidation / Metabolism Enzyme->Reaction Fe(V)=O Species Inhibitor_NA Nicotinic Acid (Weak Binder) Inhibitor_NA->Enzyme Weak Coordination (Easily Displaced) Inhibitor_4DMANA 4-(Dimethylamino)nicotinic Acid (Strong Heme Ligand) Inhibitor_4DMANA->Enzyme High Affinity N-Fe Coordination Block Inhibition Inhibitor_4DMANA->Block Block->Reaction Prevents Catalysis N_LonePair Pyridine N Lone Pair Dimethylamino 4-NMe2 Group (Electron Donor) Dimethylamino->N_LonePair Resonance (+M) Carboxyl 3-COOH Group (Solubility/Selectivity) Carboxyl->N_LonePair Inductive (-I)

Caption: Comparative binding mechanism showing how the 4-NMe2 group enhances heme coordination (Type II inhibition) relative to Nicotinic Acid.

Part 4: Experimental Protocol (Self-Validating)

To objectively compare 4-DMANA against other inhibitors, use the Spectral Binding Titration Assay . This protocol validates the "Type II" binding mechanism (direct nitrogen-iron coordination) and determines the binding constant (


).
Protocol: Determination of Spectral Binding Constants ( )

Objective: Quantify the affinity of 4-DMANA for CYP450 heme compared to Nicotinic Acid.

Materials:

  • Recombinant CYP3A4 or Rat Liver Microsomes (1 µM P450 content).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4, 20% Glycerol.

  • Ligands: 4-DMANA (dissolved in DMSO), Nicotinic Acid (in buffer), Ketoconazole (in DMSO).

  • Dual-beam UV-Vis Spectrophotometer.

Workflow:

  • Baseline Correction: Place 1 mL of microsome suspension in both the sample and reference cuvettes. Record a baseline (400–500 nm).

  • Titration:

    • Add aliquots of 4-DMANA to the sample cuvette (0.5 µL increments).

    • Add an equal volume of solvent (DMSO) to the reference cuvette to correct for solvent effects.

  • Measurement: Record the difference spectrum after each addition.

    • Look for: A "Type II" spectrum characterized by a peak at ~425-430 nm and a trough at ~390-410 nm .

    • Note: Nicotinic acid often yields a weak or negligible shift at physiological concentrations. 4-DMANA should yield a distinct, sharp Type II spectrum similar to DMAP.

  • Data Analysis (Self-Validation):

    • Plot the difference in absorbance (

      
      ) vs. Ligand Concentration 
      
      
      
      .
    • Fit to the Michaelis-Menten hyperbolic equation:

      
      
      
    • Validation Criterion: If the spectrum does not show a peak >420 nm, the compound is not binding via the pyridine nitrogen (Type II).

Expected Results
  • 4-DMANA:

    
     in the low micromolar range (1–50 µM). Strong Type II spectrum.
    
  • Nicotinic Acid:

    
     in the millimolar range (>1000 µM). Weak/No spectrum.
    
  • Ketoconazole:

    
     in the nanomolar range (<1 µM). Very strong Type II spectrum.
    

Part 5: References

  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.[2] Biochemical and Biophysical Research Communications, 317(3), 950–956.[2]

  • Murray, M. (2000). Mechanisms of inhibition of cytochrome P450 by heterocyclic amines and related compounds. Current Medicinal Chemistry, 7(5), 503-514.

  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. (Provides the basis for the electronic "push" effect of the dimethylamino group).

  • Testa, B., & Jenner, P. (1981). Inhibitors of Cytochrome P-450s and Their Mechanism of Action. Drug Metabolism Reviews, 12(1), 1-117.

Sources

A Technical Guide to Benchmarking 4-(Dimethylamino)nicotinic Acid Against Standard Histone Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 4-(Dimethylamino)nicotinic Acid as an Epigenetic Modulator

In the landscape of drug discovery and chemical biology, the structural motif of nicotinic acid (also known as niacin or vitamin B3) has served as a versatile scaffold for developing a wide array of therapeutic agents.[1][2][3] Its derivatives have shown efficacy in treating conditions ranging from dyslipidemia to inflammation.[2][4][5] 4-(Dimethylamino)nicotinic acid, a specific derivative, remains a compound of nascent interest with an uncharacterized pharmacological profile. This guide proposes a structured, in-depth framework for its initial characterization, specifically focusing on its potential as an inhibitor of Jumonji C (JmjC) domain-containing histone demethylases, a critical class of epigenetic regulators.

The rationale for this investigation is rooted in structural analogy. Many potent inhibitors of 2-oxoglutarate (2OG)-dependent dioxygenases, the superfamily to which JmjC histone demethylases belong, feature a pyridine carboxylate core that mimics the endogenous cofactor, 2-oxoglutarate.[6][7] Given this precedent, we hypothesize that 4-(Dimethylamino)nicotinic acid may act as a competitive inhibitor at the 2OG binding site of these enzymes.

To rigorously test this hypothesis, a direct and objective comparison against well-established standard compounds is essential. This guide provides the scientific logic, detailed experimental protocols, and data interpretation framework for benchmarking 4-(Dimethylamino)nicotinic acid against three industry-standard histone demethylase inhibitors:

  • 2,4-Pyridinedicarboxylic Acid (2,4-PDCA): A widely recognized broad-spectrum inhibitor of 2-oxoglutarate dependent dioxygenases, acting as a competitive antagonist of 2OG.[6][7]

  • IOX1: Another potent, broad-spectrum inhibitor of 2OG oxygenases, including a range of JmjC demethylases.[8][9][10]

  • GSK-J4: A highly specific inhibitor of the KDM6 subfamily of JmjC histone demethylases (KDM6A/UTX and KDM6B/JMJD3), invaluable for assessing selectivity.[11][12][13][14]

This comparative analysis will not only elucidate the potential inhibitory activity of 4-(Dimethylamino)nicotinic acid but also provide crucial insights into its potency and selectivity, thereby guiding its future development as a potential research tool or therapeutic lead.

Experimental Design & Methodologies

The cornerstone of this benchmarking study is a robust, in vitro biochemical assay designed to quantify the inhibition of a representative JmjC histone demethylase. For this guide, we will focus on KDM4C (also known as JMJD2C), a well-characterized enzyme implicated in cancer biology. The assay will be a time-resolved fluorescence resonance energy transfer (TR-FRET) based method, which offers high sensitivity and a homogenous format suitable for inhibitor screening.

Overall Experimental Workflow

The workflow is designed to systematically assess and compare the inhibitory potential of the test compound against the standards.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (4-DMN, 2,4-PDCA, IOX1, GSK-J4) Reaction_Setup Reaction Incubation (Enzyme + Compound + Substrate) Compound_Prep->Reaction_Setup Reagent_Prep Assay Reagent Preparation (Enzyme, Substrate, Cofactors) Reagent_Prep->Reaction_Setup Detection TR-FRET Signal Detection Reaction_Setup->Detection IC50_Calc IC50 Curve Fitting & Determination Detection->IC50_Calc Comparison Comparative Analysis of Potency & Selectivity IC50_Calc->Comparison

Caption: A streamlined workflow for the in vitro benchmarking of histone demethylase inhibitors.

Detailed Protocol: KDM4C TR-FRET Inhibition Assay

This protocol is a self-validating system. The inclusion of a potent, broad-spectrum inhibitor (2,4-PDCA or IOX1) and a specific inhibitor (GSK-J4) provides both positive and negative controls for selectivity, ensuring the trustworthiness of the results for the novel compound.

1. Materials & Reagents:

  • Recombinant human KDM4C enzyme
  • Biotinylated histone H3 peptide substrate (e.g., Biotin-H3K9me3)
  • 2-Oxoglutarate (2OG)
  • Ascorbic acid
  • (NH₄)₂Fe(SO₄)₂·6H₂O
  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
  • Detection Reagents: Europium-labeled anti-H3K9me2 antibody and Streptavidin-conjugated Allophycocyanin (APC)
  • Test Compounds: 4-(Dimethylamino)nicotinic acid, 2,4-PDCA, IOX1, GSK-J4 (dissolved in DMSO)
  • 384-well, low-volume, white assay plates

2. Compound Preparation:

  • Prepare 10 mM stock solutions of all compounds in 100% DMSO.
  • Create a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from the 10 mM stock. This will be the source plate for the assay.

3. Assay Procedure:

  • Prepare a master mix of assay buffer containing the KDM4C enzyme at a final concentration of 2 nM.
  • Add 5 µL of the enzyme master mix to each well of the 384-well plate.
  • Transfer 50 nL of each compound dilution from the source plate to the assay plate. Include DMSO-only wells as a "no inhibition" control.
  • Allow the enzyme and compounds to pre-incubate for 15 minutes at room temperature. This step allows for the binding of the inhibitor to the enzyme before the reaction starts.
  • Prepare a substrate master mix in assay buffer containing the biotin-H3K9me3 peptide (final concentration 200 nM), 2OG (final concentration 10 µM), ascorbic acid (final concentration 100 µM), and (NH₄)₂Fe(SO₄)₂ (final concentration 10 µM).
  • Initiate the demethylation reaction by adding 5 µL of the substrate master mix to each well.
  • Incubate the reaction for 60 minutes at room temperature.
  • Stop the reaction and prepare for detection by adding 10 µL of the detection mix (containing the Europium-labeled antibody and Streptavidin-APC in TR-FRET buffer).
  • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

4. Data Analysis:

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
  • Normalize the data using the "no inhibition" (DMSO) and "full inhibition" (a high concentration of 2,4-PDCA) controls.
  • Plot the normalized response against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Results: A Comparative Analysis of Inhibitory Potency

The following table presents hypothetical, yet scientifically plausible, data that could be generated from the described experimental protocol. This data is structured for clear comparison.

CompoundTarget EnzymeKnown MechanismHypothetical IC₅₀ (µM)
4-(Dimethylamino)nicotinic acid KDM4CHypothesized 2OG-competitive75.2
2,4-PDCA KDM4C2OG-competitive, Broad-spectrum0.8
IOX1 KDM4C2OG-competitive, Broad-spectrum0.5
GSK-J4 KDM4C2OG-competitive, KDM6-selective> 200

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Discussion and Interpretation

The hypothetical results provide a clear narrative for the initial characterization of 4-(Dimethylamino)nicotinic acid.

Potency Assessment: With a hypothetical IC₅₀ value of 75.2 µM, 4-(Dimethylamino)nicotinic acid would be classified as a weak inhibitor of KDM4C. Its potency is significantly lower than that of the broad-spectrum inhibitors 2,4-PDCA (0.8 µM) and IOX1 (0.5 µM).[9][15] This suggests that while the nicotinic acid scaffold may have some affinity for the 2OG binding site, the dimethylamino substitution at the 4-position may not be optimal for potent binding to KDM4C.

Mechanism of Action Insights: The structural similarity to 2,4-PDCA supports the hypothesis of a 2-oxoglutarate competitive mechanism. This proposed mechanism is visualized below. Further kinetic studies, such as Michaelis-Menten analysis in the presence of varying concentrations of 2OG, would be required to definitively confirm this mode of inhibition.

G cluster_enzyme JmjC Histone Demethylase (e.g., KDM4C) cluster_ligands Ligands Enzyme Active Site Substrate_Site Histone Substrate Binding Site Cofactor_Site 2-Oxoglutarate Binding Site Two_OG 2-Oxoglutarate Two_OG->Cofactor_Site Binds (Endogenous) Test_Compound 4-(Dimethylamino)nicotinic acid Test_Compound->Cofactor_Site Competitively Binds (Hypothesized)

Caption: Hypothesized competitive inhibition at the 2-oxoglutarate binding site.

Selectivity Profile: The high IC₅₀ value for GSK-J4 (>200 µM) validates the assay's ability to distinguish between inhibitors of different KDM subfamilies.[11][14] To build a selectivity profile for 4-(Dimethylamino)nicotinic acid, it would be crucial to test it against a panel of other JmjC demethylases, including a KDM6 family member like KDM6B. If it shows weak inhibition across multiple families, it would be characterized as a weak, non-selective inhibitor. Conversely, if it were to inhibit another KDM family more potently, it could point towards an unexpected selectivity profile warranting further investigation.

References

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  • Adwas, A. A., El-Sayed, M. I., & Abdel-Hafez, A. A. (2020). Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress . Antioxidants, 9(7), 648. [Link]

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  • Niacin The Real Story . Sema. [Link]

  • Sabatino, M., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment . ACS Medicinal Chemistry Letters. [Link]

  • Al-Ostoot, F. H., Al-Asmari, A. F., & Abbas, M. N. (2021). Nicotinic acid derivatives: Application and uses, review . ResearchGate. [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects . ResearchGate. [Link]

  • Niacin . Linus Pauling Institute, Oregon State University. [Link]

  • List of Nicotinic acid derivatives . Drugs.com. [Link]

  • Wang, L., et al. (2022). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis . Frontiers in Cardiovascular Medicine, 9, 848604. [Link]

  • Xu, Y., et al. (2023). Inhibition of demethylase by IOX1 modulates chromatin accessibility to enhance NSCLC radiation sensitivity through attenuated PIF1 . Cell Death & Disease, 14(12), 820. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action . The American Journal of Cardiology, 101(8A), 20B-26B. [Link]

  • Le, D. D., et al. (2021). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases . RSC Medicinal Chemistry, 12(4), 576-584. [Link]

  • Patel, K., & Tadi, P. (2024). Niacin . In StatPearls. StatPearls Publishing. [Link]

  • Histone Demethylase Assays . Reaction Biology. [Link]

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  • Fiskus, W., et al. (2024). The KDM6 histone demethylase inhibitor GSK-J4 induces metal and stress responses in multiple myeloma cells . bioRxiv. [Link]

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  • Struwe, W. B., et al. (2011). Methods for Activity Analysis of the Proteins that Regulate Histone Methylation . Epigenetics, 6(5), 558-571. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.